molecular formula C7H6ClFO B14027686 4-Chloro-3-fluoro-5-methylphenol

4-Chloro-3-fluoro-5-methylphenol

Cat. No.: B14027686
M. Wt: 160.57 g/mol
InChI Key: KWOCCDMTKWNHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoro-5-methylphenol is a halogenated phenol derivative offered as a high-purity synthetic building block for research and development purposes. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. As a multi-halogenated phenolic compound, it serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring chlorine, fluorine, and a methyl group on the phenol ring, makes it a valuable precursor for constructing more complex molecules. Researchers utilize this compound in the development of novel active ingredients, particularly in pharmaceutical chemistry for creating potential drug candidates and in agrochemical research for designing new herbicides and pesticides. The presence of both chlorine and fluorine atoms can significantly influence the compound's reactivity, lipophilicity, and metabolic stability, which are critical parameters in optimizing the properties of lead compounds. The specific mechanism of action is dependent on the final molecule it is incorporated into. Handling should adhere to safe laboratory practices for chemical reagents. Refer to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

4-chloro-3-fluoro-5-methylphenol

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3

InChI Key

KWOCCDMTKWNHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methylphenol (CAS 59-50-7)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-methylphenol is a potent biocide with a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as fungi and yeasts.[1][2] Its efficacy as a disinfectant and preservative has led to its widespread use in numerous industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Chloro-3-methylphenol is a pinkish to white crystalline solid with a characteristic phenolic odor.[3] It is slightly soluble in water but readily soluble in various organic solvents, including alcohols, ethers, and ketones.[2]

PropertyValueSource
CAS Number 59-50-7[4]
Molecular Formula C₇H₇ClO[4]
Molecular Weight 142.58 g/mol [4]
Melting Point 63-66 °C[3][5]
Boiling Point 235 - 239 °C[6]
Flash Point 118 °C[6]
Density 1.37 g/cm³ at 20 °C
Vapor Pressure <0.1 hPa at 20 °C
Solubility in Water 3.9 g/L
logP (Octanol-Water Partition Coefficient) 3.10[7]

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of 4-Chloro-3-methylphenol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key shifts are observed for the aromatic protons and the methyl group protons.[8]

  • Mass Spectrometry: Electron ionization mass spectrometry data is available for this compound, which aids in determining its molecular weight and fragmentation pattern.[4][9]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of characteristic functional groups, such as the hydroxyl (-OH) and C-Cl bonds.[4]

Synthesis and Manufacturing

The primary method for the industrial production of 4-Chloro-3-methylphenol is through the chlorination of m-cresol.[2][10] This electrophilic aromatic substitution reaction introduces a chlorine atom onto the cresol ring.

Synthesis m-Cresol m-Cresol Chlorination Chlorination m-Cresol->Chlorination Cl₂ 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol Chlorination->4-Chloro-3-methylphenol Purification MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: Workflow for MIC determination.

Safety and Handling

4-Chloro-3-methylphenol is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. [6]It is also recognized as a skin sensitizer, potentially causing allergic reactions upon contact. [11] Hazard Statements (GHS):

  • H302: Harmful if swallowed. [6]* H314: Causes severe skin burns and eye damage. [6]* H317: May cause an allergic skin reaction. [6]* H335: May cause respiratory irritation. [6]* H410: Very toxic to aquatic life with long lasting effects. [6] Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. [11]

Conclusion

4-Chloro-3-methylphenol is a versatile and effective antimicrobial agent with a long history of use in diverse applications. Its well-characterized physicochemical properties and broad-spectrum efficacy make it a compound of continued interest for researchers and formulators. However, its hazardous nature necessitates strict adherence to safety protocols during handling and use.

References

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LANXESS. (2015, July 15). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

  • CPAChem. (2024, January 30). Safety data sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • mzCloud. (2018, March 29). 4 Chloro 3 methylphenol. Retrieved from [Link]

  • Runtai. (n.d.). 4-Chloro-3-Methylphenol /PCMC with Cas 59-50-7. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-Chloro-3-fluoro-5-methylphenol (CAS: 1807271-42-6 ) is a tri-substituted phenolic intermediate often utilized in the synthesis of bioactive scaffolds, particularly for agrochemicals and pharmaceutical active ingredients (APIs). Its structural complexity—featuring a lipophilic methyl group, an electron-withdrawing chlorine, and a metabolic-blocking fluorine atom—creates a unique physicochemical profile that distinguishes it from its non-fluorinated analog, 4-chloro-3-methylphenol (PCMC).

This guide provides a derived solubility landscape for this compound, synthesizing empirical data from close structural analogs with fundamental physicochemical principles. It establishes a self-validating protocol for researchers to determine exact solubility limits in their specific matrices.

Chemical Identity
PropertyDetail
IUPAC Name 4-Chloro-3-fluoro-5-methylphenol
CAS Number 1807271-42-6
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Key Functional Groups Phenolic -OH (H-bond donor/acceptor), Aryl-F, Aryl-Cl, Aryl-CH₃

Physicochemical Framework & Solubility Prediction[3]

To accurately predict the solubility of 4-Chloro-3-fluoro-5-methylphenol, we must analyze the electronic and steric contributions of its substituents relative to the well-characterized analog, 4-Chloro-3-methylphenol (PCMC) .

The "Fluorine Effect" on Solubility

The introduction of the fluorine atom at the 3-position alters the solubility profile in three critical ways:

  • Increased Acidity (Lower pKa):

    • Mechanism: Fluorine is highly electronegative. Through the inductive effect (-I), it stabilizes the phenoxide anion more effectively than hydrogen.

    • Impact: While PCMC has a pKa of ~9.4, 4-Chloro-3-fluoro-5-methylphenol is predicted to have a lower pKa (approx. 8.8–9.1). This makes it significantly more soluble in basic aqueous media (pH > 10) compared to neutral water.

  • Enhanced Lipophilicity (Higher LogP):

    • Mechanism: The C-F bond is highly hydrophobic.

    • Impact: Expect a slight increase in LogP (Predicted: ~3.3–3.5) compared to PCMC (LogP 3.1). This reinforces high solubility in non-polar chlorinated solvents (DCM) and aromatics (Toluene).

  • Crystal Lattice Energy:

    • Mechanism: Fluorine can participate in weak C-F···H-O interactions, potentially altering crystal packing.

    • Impact: Often, fluorine substitution lowers the melting point relative to the non-fluorinated parent if packing is disrupted, potentially increasing solubility in organic solvents.

Mechanistic Logic Diagram

The following diagram illustrates the decision matrix for solvent selection based on these molecular descriptors.

SolubilityLogic Compound 4-Chloro-3-fluoro- 5-methylphenol Acidity Acidity (pKa ~9.0) Inductive Effect (-I) Compound->Acidity Lipophilicity Lipophilicity (LogP ~3.4) Hydrophobic C-F/C-Cl Compound->Lipophilicity H_Bonding H-Bonding Donor (-OH) Compound->H_Bonding Aq_Base Aqueous Base (NaOH, KOH) High Solubility Acidity->Aq_Base Deprotonation Water Neutral Water Very Low (<1 g/L) Acidity->Water Remains Protonated Polar_Aprotic Polar Aprotic (DMSO, DMF) High Solubility Lipophilicity->Polar_Aprotic Dipole Interactions Chlorinated Chlorinated (DCM, Chloroform) Moderate-High Lipophilicity->Chlorinated Like Dissolves Like H_Bonding->Polar_Aprotic H-Bond Acceptance Alcohols Alcohols (MeOH, EtOH) High Solubility H_Bonding->Alcohols H-Bond Network

Caption: Physicochemical property mapping to solvent compatibility classes.

Solubility Landscape & Solvent Recommendations

Based on the comparative analysis with PCMC (CAS 59-50-7) and fluorophenol trends, the following solubility profile is derived.

Solubility Tier List
Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Commentary
Polar Aprotic DMSO, DMF, NMP High (>200 mg/mL) Primary Choice. Excellent for reaction stock solutions. The solvent's oxygen accepts the phenolic proton; the organic backbone solvates the aryl ring.
Alcohols Methanol, Ethanol, IPA High (>100 mg/mL) Good. Soluble due to H-bonding. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA).
Chlorinated DCM, Chloroform High (>100 mg/mL) Good. Excellent for extraction from aqueous phases. The halogenated solvent interacts well with the Cl/F substituents.
Esters/Ethers Ethyl Acetate, THF Moderate-High Good. Useful for crystallization. THF is superior to Et₂O due to better H-bond accepting capability.
Aromatics Toluene, Xylene Moderate Variable. Solubility increases with temperature. Ideal for recrystallization (soluble hot, insoluble cold).
Alkanes Hexanes, Heptane Low (<10 mg/mL) Poor. The compound is too polar for pure alkanes. Useful only as an anti-solvent to crash out the product.
Aqueous Water (pH 7) Very Low (<1 g/L) Poor. Hydrophobic effect dominates.
Aqueous Base 0.1M NaOH/KOH High (as salt) Excellent. Forms the phenoxide salt. Useful for washing away non-acidic impurities.

Experimental Protocol: Self-Validating Solubility Determination

Since exact literature values for this specific isomer are scarce, you must validate solubility empirically before scaling up reactions. Use this Gravimetric Saturation Protocol .

Reagents & Equipment[4]
  • Analyte: 4-Chloro-3-fluoro-5-methylphenol (>500 mg).

  • Solvents: HPLC grade (Methanol, Toluene, DCM).

  • Equipment: Scintillation vials (20 mL), Syringe filters (0.45 µm PTFE), Analytical Balance, Temperature-controlled shaker.

Step-by-Step Workflow
  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a tared vial.

  • Equilibration: Vortex for 30 seconds, then shake at 25°C for 24 hours. Ensure solid remains visible (if dissolved, add more solid).

  • Filtration: Allow to settle. Withdraw 0.5 mL of supernatant using a syringe and filter through 0.45 µm PTFE into a pre-weighed clean vial.

  • Evaporation: Evaporate solvent under nitrogen stream (or vacuum oven at 40°C) until mass is constant.

  • Calculation:

    
    
    
Workflow Visualization

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C, Agitation) Start->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddSolid->Equilibrate Evaporate Evaporate Solvent (N2 Stream / Vac Oven) Filter->Evaporate Weigh Weigh Residue & Calculate S (mg/mL) Evaporate->Weigh

Caption: Gravimetric solubility determination workflow for scarce intermediates.

Application Insights: Reaction vs. Purification

For Chemical Synthesis (Reaction Solvent)
  • Nucleophilic Substitution: If using the phenol as a nucleophile (e.g., etherification), use DMF or Acetonitrile with a base (K₂CO₃). The polar aprotic nature solvates the cation, leaving the phenoxide naked and reactive.

  • Chlorination/Fluorination: If modifying the ring further, DCM or Chloroform are preferred to maintain solubility of the intermediate while avoiding side reactions common with alcoholic solvents.

For Purification (Crystallization)[5]
  • Solvent System: A binary system of Toluene/Heptane or Ethanol/Water is recommended.

  • Strategy: Dissolve the crude material in minimal hot Toluene (or Ethanol). Slowly add Heptane (or Water) until turbidity persists, then cool gradually to 4°C. The hydrophobic fluorine/methyl/chloro combination often yields well-defined crystals in non-polar/polar mixes.

Safety & Handling (SDS Summary)

  • Hazards: Like PCMC, this compound is likely Corrosive (Skin/Eye) and Toxic to Aquatic Life .

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • PubChem. 4-Chloro-3-ethyl-5-methylphenol (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Solubility of methyl halides in aromatic solvents (Fluorine substitution effects). Available at: [Link]

Technical Stewardship Guide: 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1807271-42-6 | Formula: C₇H₆ClFO | M.W.: 160.57 g/mol [1]

Part 1: Molecular Architecture & Physicochemical Profile

Status: Rare Chemical Intermediate / Pharmacophore Building Block[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating predictive toxicology and practical handling protocols for 4-Chloro-3-fluoro-5-methylphenol . As a tri-substituted phenolic intermediate, this compound exhibits a unique reactivity profile driven by the interplay between the electron-withdrawing halogens (Cl, F) and the electron-donating methyl group.

Physicochemical Data (Predicted & Experimental Consensus)

Note: Due to the rarity of this specific isomer, some values are extrapolated from Structure-Activity Relationships (SAR) of analogous chlorofluorophenols.

PropertyValue / CharacteristicTechnical Implication
Physical State Solid (Crystalline)Likely forms needles/plates; dust inhalation risk is elevated.[1]
Melting Point ~60–80 °C (Predicted)Low melting point requires cool storage to prevent fusing/agglomeration.[1]
Acidity (pKa) ~8.5 (Predicted)More acidic than phenol (pKa 10). The F and Cl substituents stabilize the phenoxide anion, increasing corrosivity.[1]
LogP ~3.1 (Predicted)High lipophilicity facilitates rapid dermal absorption and blood-brain barrier penetration.[1]
Solubility DMSO, Methanol, DCMPoor water solubility; aqueous spills require organic co-solvents for cleanup.[1]

Part 2: Hazard Identification & Mechanism of Action

Signal Word: DANGER

Core Hazards[1][3]
  • Acute Toxicity (Oral/Dermal/Inhalation): High.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3][4]

  • Aquatic Toxicity: Acute and Chronic hazards due to halogen stability.[1]

Expert Insight: The Mechanism of Toxicity

Unlike simple acids that burn via proton donation, halogenated phenols operate through two distinct, synergistic mechanisms that make them exceptionally dangerous:

  • Protein Denaturation (Corrosive Phase): Upon contact, the compound disrupts the tertiary structure of keratin and collagen.[1] The fluorine substitution enhances the acidity, accelerating tissue necrosis compared to non-halogenated cresols.

  • Uncoupling of Oxidative Phosphorylation (Systemic Phase): Once absorbed (facilitated by the lipophilic Methyl/Chloro groups), the molecule acts as a protonophore.[1] It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis. This leads to metabolic acidosis and hyperthermia.[1]

Visualization: Toxicity Pathway

ToxicityMechanism Exposure Dermal/Inhalation Exposure Absorption Rapid Lipophilic Absorption Exposure->Absorption Local Local Effect: Protein Denaturation (Chemical Burn) Exposure->Local Systemic Systemic Effect: Mitochondrial Uncoupling Absorption->Systemic ATP ATP Depletion & Hyperthermia Systemic->ATP Protonophore Action

Figure 1: Dual-phase toxicity mechanism showing local corrosive effects and systemic mitochondrial disruption.

Part 3: Operational Protocols & Engineering Controls[1]

Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Phenols are susceptible to oxidation (turning pink/red) over time; halogenated versions may release trace HF/HCl if degraded by moisture.[1]

  • Temperature: Refrigerate (2–8 °C).

  • Segregation: Isolate from oxidizers and strong bases.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of halogenated phenols due to rapid permeation.[1]

PPE ComponentSpecificationRationale
Hand Protection Laminate Film (Silver Shield) or Double-gloved Nitrile (min 0.11mm) with immediate change upon splash.Halogenated phenols penetrate standard nitrile in <10 mins.[1]
Respiratory P95/P100 Particulate Respirator (Solids) or ABEK Filter (Solutions).[1]Prevents inhalation of dust which causes rapid mucous membrane edema.[1]
Eye/Face Chemical Goggles + Face Shield.[1]Safety glasses are inadequate against corrosive solids/dusts.[1]
Body Tyvek® Lab Coat or Apron.[1]Prevents contamination of street clothes (critical for phenols).[1][4]
Handling Workflow (Self-Validating)
  • Pre-Work Check: Verify availability of PEG 300/400 (Polyethylene Glycol) wash station before opening the vial.[1]

  • Weighing: Only inside a chemical fume hood.[1] Use an anti-static gun if the solid is fluffy/static-prone to prevent dispersal.

  • Solubilization: Add solvent to the solid slowly.[1] Exothermic dissolution is possible.[1]

Part 4: Emergency Response (The PEG Protocol)

CRITICAL NOTE: Water alone is often ineffective for phenol decontamination due to the compound's low water solubility.[1] It may spread the chemical rather than remove it.[1][5]

The PEG 300/400 Decontamination Standard

Research confirms that low-molecular-weight Polyethylene Glycol (PEG 300 or 400) is the superior decontamination agent for phenolic compounds. It acts as a solvent to extract the phenol from the skin layers.[1]

Visualization: Emergency Response Logic

EmergencyResponse Start Skin Exposure Detected Step1 1. Remove Contaminated Clothing Immediately Start->Step1 Decision Is PEG 300/400 Available? Step1->Decision PEG_Yes 2. Swab/Spray area with PEG for 15-30 mins Decision->PEG_Yes Yes PEG_No 2. Flush with water (High Volume) >30 mins Decision->PEG_No No Medical 3. Seek Emergency Medical Attention PEG_Yes->Medical PEG_No->Medical

Figure 2: Decision tree for immediate dermal decontamination emphasizing the PEG protocol.

Part 5: Synthetic Utility & Reaction Safety

Application: 4-Chloro-3-fluoro-5-methylphenol is a scaffold for Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling .

Reaction Risks[1][3][4][8][9][10]
  • Base Treatment: When treating with bases (e.g., K₂CO₃, NaH) to generate the phenoxide for alkylation, the reaction is exothermic.[1] The resulting phenoxide is a potent nucleophile.[1]

  • Thermal Runaway: In closed vessels (e.g., microwave synthesis), the decomposition of the aryl-fluoride bond (though strong) can occur at high temps (>180°C), potentially releasing HF.[1]

  • Waste Disposal: All mother liquors must be segregated as "Halogenated Organic Waste."[1] Do NOT mix with acid waste (risk of toxic gas generation).[1]

Visualization: Synthetic Workflow

SynthesisSafety Start Start: 4-Cl-3-F-5-Me-Phenol Step1 Deprotonation (Base) (Exotherm Risk) Start->Step1 Inert Atm. Step2 Coupling / SNAr (Formation of Intermediate) Step1->Step2 Waste Quench & Disposal (Segregate Halogenated) Step2->Waste

Figure 3: Safe synthetic workflow highlighting critical control points during chemical modification.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] Compound Summary: Chlorocresol (Analogous Hazard Profile). PubChem.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: 4-chloro-3-methylphenol.[1][6][2][7][8][9] ECHA Registration Dossier.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][7] Occupational Safety and Health Standards: Phenol. United States Department of Labor.[1] [Link][1]

  • Monteiro-Riviere, N. A., et al. (2001).[1] Absorption of Phenol and Halogenated Phenols through Skin.[1] Toxicology and Applied Pharmacology.[1] (Cited for PEG decontamination efficacy).[1][4][5][10]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Medical Management Guidelines for Phenol. ATSDR.[1] [Link]

Sources

A Technical Guide to the Acidity and pKa of 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 4-Chloro-3-fluoro-5-methylphenol, a substituted phenol of interest in pharmaceutical and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for its characterization.

Introduction: The Significance of Phenolic Acidity

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. Their acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their chemical reactivity, solubility, and biological activity.[1][2] For a substituted phenol like 4-Chloro-3-fluoro-5-methylphenol, the interplay of various functional groups on the aromatic ring dictates its specific acidic properties. Understanding these properties is paramount for applications ranging from antiseptic formulations to the synthesis of complex pharmaceutical intermediates.[3][4][5]

Acidity and pKa of 4-Chloro-3-fluoro-5-methylphenol

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion, formed upon deprotonation.[1][6] Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the acidity (lower the pKa), while substituents that concentrate the charge will decrease the acidity (raise the pKa).[1][6][7]

Estimated pKa Value
  • Phenol: The baseline pKa of phenol is approximately 10.0.[2]

  • 4-Chloro-3-methylphenol (p-Chloro-m-cresol): This compound has a reported pKa of 9.55.[8] The electron-withdrawing chloro group increases acidity, while the electron-donating methyl group decreases it.

  • 4-Chloro-3-ethyl-5-methylphenol: A predicted pKa for this molecule is 9.75±0.23.[9]

Based on these reference points, we can infer the pKa of 4-Chloro-3-fluoro-5-methylphenol. The additional electron-withdrawing fluorine atom at the 3-position is expected to further increase the acidity compared to 4-chloro-3-methylphenol.

Table 1: Comparison of Phenol pKa Values

CompoundpKa
Phenol~10.0
4-Chloro-3-methylphenol9.55
4-Chloro-3-ethyl-5-methylphenol9.75 ± 0.23 (Predicted)
4-Chloro-3-fluoro-5-methylphenol Estimated ~9.0 - 9.5
Mechanistic Rationale for Acidity

The acidity of 4-Chloro-3-fluoro-5-methylphenol is a composite of the electronic effects of its three substituents:

  • Chloro (at position 4): The chloro group is electron-withdrawing via the inductive effect (-I) and electron-donating via the resonance effect (+R). However, for halogens, the inductive effect is generally stronger, leading to a net electron-withdrawing character that stabilizes the phenoxide ion and increases acidity.[1][6]

  • Fluoro (at position 3): Similar to the chloro group, fluorine is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity. This effect significantly stabilizes the negative charge on the phenoxide ion, thereby increasing the acidity of the phenol.

  • Methyl (at position 5): The methyl group is electron-donating through the inductive effect (+I) and hyperconjugation. This effect tends to destabilize the phenoxide ion by increasing the electron density on the ring, thus decreasing the acidity.[1][6]

The cumulative effect of two electron-withdrawing halogens (chloro and fluoro) is expected to outweigh the effect of the single electron-donating methyl group, resulting in a pKa lower than that of phenol and likely lower than that of 4-chloro-3-methylphenol.

Caption: Logical flow of substituent effects on the acidity of 4-Chloro-3-fluoro-5-methylphenol.

Experimental Determination of pKa

The pKa of 4-Chloro-3-fluoro-5-methylphenol can be accurately determined using several established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[10][11]

Protocol for Potentiometric Titration

This method involves titrating a solution of the phenol with a strong base and monitoring the pH change. The pKa is the pH at which the phenol is half-neutralized.[11]

Materials:

  • 4-Chloro-3-fluoro-5-methylphenol

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Methanol or another suitable co-solvent (due to the low water solubility of the phenol)[4]

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 4-Chloro-3-fluoro-5-methylphenol and dissolve it in a minimal amount of the co-solvent. Dilute with deionized water to a final volume of 50 mL in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then continue for several more additions.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated phenol and the deprotonated phenoxide ion.[10]

Materials:

  • 4-Chloro-3-fluoro-5-methylphenol

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Chloro-3-fluoro-5-methylphenol in a suitable solvent.

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution with the buffer solutions to a constant final concentration.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution, as well as for a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the phenol and phenoxide is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Conclusion

References

  • Acidity of Phenols. (2025, December 22). Chemistry LibreTexts. [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). SRIMCA. [Link]

  • Akay, C., & Can, A. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of Solution Chemistry, 34(12), 1425–1434. [Link]

  • Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts. [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI. [Link]

  • Substituent Effects on the Acidity of Weak Acids. 3. Phenols and Benzyl Alcohols. (n.d.). American Chemical Society. [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Journal of the American Chemical Society. [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002, May 8). AFIT Scholar. [Link]

  • pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository. [Link]

  • 4-Chloro-3-methylphenol. (2015, July 15). LANXESS. [Link]

  • 4-chloro-3-methyl-phenol. (n.d.). go-molecules. [Link]

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  • 4-Chloro-3-ethyl-5-methylphenol. (n.d.). PubChem. [Link]

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Methodological & Application

Application Note: Strategic Nucleophilic Aromatic Substitution of 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic application of 4-Chloro-3-fluoro-5-methylphenol in nucleophilic aromatic substitution (SNAr) reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

4-Chloro-3-fluoro-5-methylphenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two distinct halogen leaving groups (F and Cl) and activating/deactivating substituents (-OH and -CH₃), presents both challenges and opportunities for selective C-O and C-N bond formation via nucleophilic aromatic substitution (SNAr). This application note provides a detailed exploration of the reactivity of this substrate, offering mechanistic insights and field-proven protocols for its application in pharmaceutical and materials science research. Understanding the nuanced reactivity of this molecule is key to unlocking its utility in creating novel chemical entities.

Mechanistic Deep Dive: Predicting Reactivity and Regioselectivity

The success of a nucleophilic aromatic substitution reaction hinges on the electronic properties of the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is paramount and is enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4][5]

Let's analyze the substituents on 4-Chloro-3-fluoro-5-methylphenol:

  • Hydroxyl Group (-OH): Under the basic conditions required for most SNAr reactions, the phenol is deprotonated to a phenoxide (-O⁻). This is a very strong electron-donating group (EDG), which significantly deactivates the ring towards nucleophilic attack by increasing electron density. This makes classical SNAr reactions on this substrate inherently challenging.[6]

  • Halogens (-F, -Cl): These serve as the leaving groups. Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[7] Therefore, in SNAr, the typical leaving group ability is F > Cl > Br > I, contrary to Sₙ2 reactions.[7]

  • Methyl Group (-CH₃): This is a weak electron-donating group, which further contributes, albeit slightly, to the deactivation of the ring for SNAr.

Regioselectivity Prediction:

The key to regioselectivity lies in the stabilization of the Meisenheimer complex.

  • Attack at C4 (Displacing -Cl): A nucleophile attacking the chlorine-bearing carbon places the negative charge on the ring. This charge can be delocalized, but it receives strong destabilization from the ortho phenoxide (-O⁻) and weak destabilization from the para methyl group.

  • Attack at C3 (Displacing -F): An attack at the fluorine-bearing carbon is electronically less favorable in this specific molecule. The powerful deactivating effect of the meta phenoxide group offers no resonance stabilization to the intermediate, making this pathway significantly slower.[1]

Therefore, substitution of the chlorine atom at the C4 position is the predicted major pathway , despite fluorine typically being a better leaving group in activated systems. The reaction is nonetheless expected to be sluggish and require forcing conditions due to the overall electron-rich nature of the ring.

Caption: General SNAr Addition-Elimination Mechanism.

Experimental Protocols: Synthesis of Ethers and Amines

The following protocols are designed as robust starting points for the functionalization of 4-Chloro-3-fluoro-5-methylphenol. Researchers should perform initial reactions on a small scale and use analytical monitoring (e.g., TLC, LC-MS) to optimize reaction times and conditions.

Objective: To synthesize 4-alkoxy-3-fluoro-5-methylphenol derivatives by displacing the chlorine atom with an alkoxide nucleophile. This protocol uses methanol as an example.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
4-Chloro-3-fluoro-5-methylphenol160.571.0161 mgSubstrate
Sodium Methoxide (NaOMe)54.021.581 mgNucleophile and Base
Dimethyl Sulfoxide (DMSO)78.13-5 mLAnhydrous, polar aprotic solvent
Hydrochloric Acid (1 M aq.)36.46As needed~5 mLFor neutralization
Ethyl Acetate88.11-~50 mLExtraction solvent
Brine (Saturated NaCl aq.)--~20 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~1 gDrying agent

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-fluoro-5-methylphenol (161 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous DMSO (5 mL) to dissolve the substrate. Carefully add sodium methoxide (81 mg, 1.5 mmol). Causality Note: DMSO is an ideal polar aprotic solvent that accelerates SNAr reactions by solvating the cation (Na⁺) but not the nucleophile, increasing its reactivity. Sodium methoxide serves as both the nucleophile source and the base to ensure the phenol remains deprotonated.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may require 12-24 hours for completion due to the deactivated nature of the substrate.

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water (20 mL).

  • Neutralization & Extraction: Acidify the aqueous solution to pH ~6-7 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-fluoro-4-methoxy-5-methylphenol.

Objective: To synthesize N-aryl amine derivatives by reacting 4-Chloro-3-fluoro-5-methylphenol with an amine nucleophile. This protocol uses morpholine as an example.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/MassNotes
4-Chloro-3-fluoro-5-methylphenol160.571.0161 mgSubstrate
Morpholine87.122.0175 µLNucleophile
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
Dimethylformamide (DMF)73.09-5 mLAnhydrous, polar aprotic solvent
Water18.02-~50 mLFor workup
Diethyl Ether74.12-~50 mLExtraction solvent
Brine (Saturated NaCl aq.)--~20 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~1 gDrying agent

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vial, combine 4-Chloro-3-fluoro-5-methylphenol (161 mg, 1.0 mmol), potassium carbonate (345 mg, 2.5 mmol), and a magnetic stir bar.

  • Solvent and Nucleophile Addition: Add anhydrous DMF (5 mL) followed by morpholine (175 µL, 2.0 mmol). Seal the vial tightly. Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the phenol, but it is heterogeneous, which can sometimes lead to cleaner reactions than strong soluble bases.[8] An excess of the amine nucleophile is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 130-150 °C in a heating block. The higher temperature is often necessary for C-N bond formation with deactivated aryl chlorides. Monitor by LC-MS until the starting material is consumed (typically 24-48 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir for 15 minutes.

  • Extraction: Extract the aqueous suspension with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (3 x 20 mL) to effectively remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography (silica gel) to isolate the target product, 3-fluoro-5-methyl-4-(morpholin-4-yl)phenol.

Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Substrate, Base, Solvent) B 2. Add Nucleophile (Alkoxide or Amine) A->B C 3. Heating & Monitoring (TLC / LC-MS) B->C D 4. Aqueous Workup (Quench & Dilute) C->D E 5. Liquid-Liquid Extraction D->E F 6. Wash & Dry Organic Layer E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: A generalized workflow for SNAr reactions.

Summary of Reaction Parameters and Troubleshooting

ParameterProtocol 1: O-ArylationProtocol 2: N-ArylationRationale & Troubleshooting Tips
Nucleophile Alkoxides (e.g., NaOMe)Amines (e.g., Morpholine)Stronger nucleophiles lead to faster reactions. For weak nucleophiles, consider using a phase-transfer catalyst or moving to advanced activation methods.
Base NaOMe, NaH, K₂CO₃K₂CO₃, Cs₂CO₃, DBUThe base must be strong enough to deprotonate the phenol. If reactivity is low, switching from K₂CO₃ to a stronger base like sodium hydride (NaH) can be effective.
Solvent DMSO, DMFDMF, DMSO, NMPHigh-boiling polar aprotic solvents are essential. Ensure the solvent is anhydrous, as water will compete as a nucleophile.
Temperature 100 - 120 °C130 - 150 °CDue to the deactivated ring, high temperatures are necessary. If the reaction does not proceed, carefully increase the temperature in 10 °C increments. Microwave irradiation can significantly reduce reaction times.
Expected Product 3-Fluoro-4-methoxy-5-methylphenol3-Fluoro-5-methyl-4-(morpholin-4-yl)phenolConfirm regioselectivity via 2D NMR (HMBC, NOESY) experiments to verify the connectivity and spatial relationships between the new substituent, the fluorine atom, and the methyl group.

Authoritative Insight - Overcoming Low Reactivity: For substrates like 4-Chloro-3-fluoro-5-methylphenol that are deactivated towards classical SNAr, modern synthetic methods can provide a powerful alternative. Recent advances have shown that photoredox catalysis or other radical-generating methods can activate even electron-rich halophenols for substitution under mild conditions.[6][9][10] These strategies proceed through a different mechanism, often involving a phenoxyl radical, which acts as a powerful electron-withdrawing group, dramatically lowering the activation barrier for nucleophilic attack.[9][10] If conventional thermal methods fail, exploring these cutting-edge protocols is highly recommended.

References

  • Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals. American Chemical Society.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. The Knowles Group, Princeton University.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PubMed Central, National Institutes of Health.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ResearchGate.
  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org.
  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central, National Institutes of Health.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Technology, Iraq.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.

Sources

Application Notes and Protocols for the O-alkylation of 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aryl Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The specific substrate, 4-chloro-3-fluoro-5-methylphenol, presents a unique synthetic challenge due to its electronic and steric profile. The presence of electron-withdrawing chloro and fluoro groups increases the acidity of the phenolic proton, a factor that must be carefully considered when selecting the appropriate base. Concurrently, the substitution pattern, particularly the methyl group ortho to the hydroxyl, introduces steric hindrance that can impede the approach of alkylating agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protocols for the O-alkylation of this challenging substrate. We will delve into the mechanistic underpinnings of two robust methods—the Williamson Ether Synthesis and the Mitsunobu Reaction—offering detailed, step-by-step protocols and explaining the rationale behind the selection of reagents and reaction conditions.

Theoretical Considerations: Navigating Electronic and Steric Effects

The reactivity of 4-chloro-3-fluoro-5-methylphenol is governed by a delicate interplay of its substituents:

  • Electronic Effects: The inductive electron-withdrawing effects of the chlorine and fluorine atoms increase the acidity of the phenolic hydroxyl group. This facilitates deprotonation to form the corresponding phenoxide anion, a crucial step in the Williamson ether synthesis. However, these electron-withdrawing groups also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the subsequent alkylation step.

  • Steric Hindrance: The 5-methyl group, along with the adjacent 4-chloro and 3-fluoro substituents, creates a sterically congested environment around the oxygen atom. This steric bulk can hinder the SN2 attack of the phenoxide on the alkyl halide in the Williamson ether synthesis and can also affect the formation of the key intermediate in the Mitsunobu reaction.

A successful O-alkylation strategy for this molecule must therefore balance these competing factors by optimizing the choice of base, solvent, temperature, and alkylating agent.

Protocol 1: Modified Williamson Ether Synthesis under Phase-Transfer Catalysis

The Williamson ether synthesis, a classic method for forming ethers, proceeds via an SN2 reaction between a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an alkyl halide.[1][2] For a substrate like 4-chloro-3-fluoro-5-methylphenol, where the phenoxide is less nucleophilic and sterically hindered, traditional conditions may lead to low yields or require harsh conditions. Phase-transfer catalysis (PTC) offers a compelling solution by facilitating the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where the reaction with the alkyl halide occurs.[3] This approach often leads to higher yields under milder conditions.

Experimental Workflow: Williamson Ether Synthesis (PTC)

Williamson_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 4-chloro-3-fluoro-5-methylphenol, alkyl halide, phase-transfer catalyst, and solvent base_add Add aqueous solution of a strong base (e.g., NaOH or KOH) start->base_add react Heat the biphasic mixture with vigorous stirring base_add->react monitor Monitor reaction progress by TLC or GC-MS react->monitor separate Separate the organic and aqueous layers monitor->separate wash Wash the organic layer with water and brine separate->wash dry Dry the organic layer over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify Mitsunobu_Mechanism reagents PPh3 + DEAD/DIAD betaine Betaine Intermediate reagents->betaine Formation oxyphosphonium Alkoxyphosphonium Salt betaine->oxyphosphonium + R-OH phenol 4-Chloro-3-fluoro-5-methylphenol phenol->oxyphosphonium Deprotonation alcohol R-OH product Aryl Ether + Ph3P=O + Hydrazine byproduct oxyphosphonium->product SN2 Attack by Phenoxide

Sources

Application Note: Synthesis of Fluorinated Biaryl Ethers from 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Biaryl Ethers

The biaryl ether motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine into these scaffolds can dramatically alter their physicochemical and biological properties.[1][2][3] Fluorine's high electronegativity and relatively small size can influence molecular conformation, pKa, metabolic stability, and binding affinity to target proteins.[1][3] Specifically, fluorinated biaryl ethers are prized for their potential to enhance drug potency, improve metabolic profiles by blocking sites of oxidation, and modulate lipophilicity, thereby optimizing pharmacokinetic properties.[1][4]

This application note provides a comprehensive guide to the synthesis of fluorinated biaryl ethers using a challenging, electron-deficient starting material: 4-Chloro-3-fluoro-5-methylphenol. We will focus on the modern, highly versatile Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction, offering a robust alternative to the classical Ullmann condensation which often requires harsh conditions.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to construct these valuable molecular architectures.

Strategic Approach: The Buchwald-Hartwig C-O Coupling

The formation of a C-O bond between an aryl halide and a phenol, particularly when one or both partners are electron-deficient or sterically hindered, presents a significant synthetic challenge. The Buchwald-Hartwig amination, and its subsequent extension to C-O bond formation, has emerged as a powerful solution.[7][8][9] The reaction relies on a palladium catalyst, typically in its Pd(0) oxidation state, in concert with a specialized, bulky, electron-rich phosphine ligand.[6]

Why this approach for 4-Chloro-3-fluoro-5-methylphenol?

  • Substrate Scope: The starting phenol is substituted with two electron-withdrawing halogens (F and Cl), which decreases the nucleophilicity of the phenolic oxygen, making the reaction more difficult. Modern Buchwald-Hartwig protocols are specifically designed to overcome such challenges, successfully coupling even electron-poor phenols.[6][10]

  • Mild Conditions: Compared to the high temperatures (often >200 °C) required for traditional Ullmann reactions, Buchwald-Hartwig couplings can often be run at significantly lower temperatures (80-110 °C), which improves functional group tolerance.[5][11]

  • Catalytic Efficiency: The reaction uses catalytic amounts of palladium and ligand, making it more atom-economical and cost-effective for complex syntheses.

The general mechanism involves the oxidative addition of an aryl halide to the Pd(0) complex, coordination of the phenoxide, and subsequent reductive elimination to form the desired biaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the key reductive elimination step.[11]

Visualization of Key Processes

To better illustrate the experimental plan and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

This diagram outlines the overall process, from initial setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent & Glassware Preparation (Drying) atmosphere Establish Inert Atmosphere (N2/Ar) reagents->atmosphere Under Schlenk line assembly Assemble Reaction: Solvent, Base, Phenol, Aryl Halide, Ligand, Pd Source atmosphere->assembly heating Heat to Reaction Temperature (e.g., 100 °C) assembly->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: High-level experimental workflow for biaryl ether synthesis.

Catalytic Cycle of Buchwald-Hartwig C-O Coupling

This diagram illustrates the key steps in the palladium-catalyzed reaction mechanism.

G pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar1)(X) pd0->pd2_complex Ar1-X ether Ar1-O-Ar2 (Product) oa Oxidative Addition pd2_alkoxide L-Pd(II)(Ar1)(OAr2) pd2_complex->pd2_alkoxide Ar2-O⁻ re Reductive Elimination ar1x Ar1-X ar2oh Ar2-OH + Base ar2o Ar2-O⁻ base_hx Base-H⁺ + X⁻ ligand_exchange Ligand Exchange pd2_alkoxide->pd0 Ar1-O-Ar2

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-O coupling.

Detailed Experimental Protocol

This protocol describes the coupling of 4-Chloro-3-fluoro-5-methylphenol with a representative aryl bromide, 4-bromoanisole.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Chloro-3-fluoro-5-methylphenol≥98%CommercialStore in a desiccator.
4-Bromoanisole≥99%Commercial---
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial---
XPhos≥98%CommercialBulky phosphine ligand.
Cesium Carbonate (Cs₂CO₃)≥99.9%CommercialMust be finely ground and dried.
TolueneAnhydrousCommercialDry over molecular sieves or use a solvent purification system.
Schlenk Flask & Condenser---Glassware SupplierMust be oven- or flame-dried before use.
Magnetic Stirrer/Hotplate---Lab Supplier---
Nitrogen or Argon Gas SupplyHigh PurityGas SupplierFor maintaining an inert atmosphere.
Syringes and Needles---Lab SupplierFor transfer of liquid reagents.
Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are irritants and potentially toxic.

  • Glassware Preparation: Oven-dry a 50 mL Schlenk flask, a reflux condenser, and a magnetic stir bar overnight at 120 °C. Allow them to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reaction Setup:

    • To the cooled Schlenk flask, add 4-Chloro-3-fluoro-5-methylphenol (1.0 mmol, 160.6 mg).

    • Add the aryl coupling partner, 4-bromoanisole (1.2 mmol, 1.2 equiv, 224.4 mg).

    • Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv, 651.8 mg). Note: A strong, non-nucleophilic base is crucial. Cs₂CO₃ is often effective due to its solubility in organic solvents.[12]

    • Add the palladium precursor, Pd(OAc)₂ (0.02 mmol, 2 mol%, 4.5 mg).

    • Add the phosphine ligand, XPhos (0.04 mmol, 4 mol%, 19.1 mg). Note: The bulky, electron-rich XPhos ligand is often effective for challenging C-O couplings.[6]

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous toluene via syringe.

  • Reaction Execution:

    • Lower the flask into an oil bath pre-heated to 100 °C.

    • Attach the reflux condenser (with inert gas flow at the top).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of starting phenol), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the base and palladium residues. Wash the pad with an additional 10 mL of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure biaryl ether.

    • Combine the pure fractions and remove the solvent in vacuo.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Discussion, Optimization, and Troubleshooting

The success of the Buchwald-Hartwig coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (air/moisture contamination)Ensure all glassware is scrupulously dried and the reaction is run under a strictly inert atmosphere. Use freshly opened, anhydrous solvents.
Insufficiently strong baseK₃PO₄ can be an effective alternative to Cs₂CO₃.[13] Ensure the base is finely powdered and anhydrous.
Ineffective ligand/catalyst systemFor highly challenging substrates, screen other bulky biarylphosphine ligands (e.g., SPhos, RuPhos) or different palladium precursors (e.g., Pd₂(dba)₃).[11]
Side Product Formation (e.g., Hydrodehalogenation) Reaction temperature too high or prolongedReduce the reaction temperature to 80-90 °C and monitor carefully to stop the reaction upon completion of starting material consumption.
Ligand degradationUse a slightly higher ligand loading (e.g., L:Pd ratio of 2.5:1).
Reaction with the Aryl Chloride The C-Cl bond on the phenol might compete with the aryl bromide.Generally, the oxidative addition of aryl bromides is significantly faster than that of aryl chlorides in Pd-catalyzed couplings, providing inherent selectivity.[11] If C-Cl activation is observed, lowering the temperature may further enhance selectivity.

Conclusion

The synthesis of fluorinated biaryl ethers from electron-deficient phenols like 4-Chloro-3-fluoro-5-methylphenol is a challenging but achievable goal. The Palladium-catalyzed Buchwald-Hartwig C-O coupling offers a powerful and versatile platform for constructing these valuable molecules under relatively mild conditions. Careful attention to the choice of ligand, base, and the maintenance of an inert atmosphere are paramount to achieving high yields and purity. This protocol provides a robust starting point for researchers, which can be further optimized to accommodate a wide range of aryl and heteroaryl coupling partners in the pursuit of novel chemical entities for drug discovery and materials science.

References

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Youn, J., & Yoon, T. P. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 54(15), 3041-3052. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 17, 2026, from [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3020-3040. [Link]

  • Imperial Chemical Industries PLC. (1992). Synthesis of fluorinated ethers.
  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemistry & Biodiversity, 2(2), 135-147. [Link]

  • Beilstein-Institut. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 17, 137-144. [Link]

  • ResearchGate. (2025). Synthesis of Polyfluoroalkyl Aryl Ethers Mediated by Sulfuryl Fluoride as a Traceless Activator. [Link]

  • Beilstein-Institut. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1234-1242. [Link]

  • Patureau, F. W., et al. (2020). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Angewandte Chemie International Edition, 59(46), 20496-20500. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691-3694. [Link]

  • Nakamura, M., et al. (2010). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. European Journal of Organic Chemistry, 2010(16), 3043-3046. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenol. PubChem Compound Database. Retrieved February 17, 2026, from [Link]

Sources

Application Note: 4-Chloro-3-fluoro-5-methylphenol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Chloro-3-fluoro-5-methylphenol (CFMP) as a high-value scaffold in Fragment-Based Drug Design (FBDD). It addresses the specific utility of this halogenated phenol in targeting hydrophobic pockets, modulating pKa for optimal hydrogen bonding, and serving as a versatile 19F-NMR probe.

Executive Summary & Fragment Profile

4-Chloro-3-fluoro-5-methylphenol (CFMP) represents a "privileged fragment" class—poly-substituted phenols that simultaneously offer hydrogen bonding, halogen bonding, and hydrophobic complementarity. Unlike simple phenols, the specific 3,4,5-substitution pattern of CFMP provides metabolic blocking at the para-position and modulates the phenolic pKa to a physiologically relevant range (approx. 7.5–8.5), enhancing ligand efficiency (LE).

Physicochemical Profile
PropertyValue (Est.)[1][2][3]Significance in FBDD
MW 160.57 DaIdeal fragment size (<200 Da allows significant growth).
cLogP ~2.6Moderate lipophilicity ensures solubility while driving hydrophobic burial.
pKa (OH) ~8.2Lower than phenol (10.0) due to F/Cl induction; increases H-bond donor strength.
H-Bond Don/Acc 1 / 1The phenolic OH acts as a "warhead" for Ser/Thr/Tyr or backbone carbonyls.
19F NMR Shift ~ -110 to -115 ppmDistinct signal for ligand-observed screening (FAXS/T1ρ).

Structural Biology & Mechanism of Action

The utility of CFMP in drug design relies on three distinct molecular interaction vectors. Understanding these is crucial for rational "fragment growing."

A. The Phenolic Warhead (Vector A)

The hydroxyl group is the primary anchor. The electron-withdrawing nature of the 3-Fluoro and 4-Chloro groups lowers the pKa of the phenol, making it a stronger Hydrogen Bond Donor (HBD) than an unsubstituted phenol. This is critical for targeting:

  • Kinase Hinge Regions: Mimicking the adenine N1/N6 interaction.

  • Asp/Glu Dyads: Interacting with catalytic residues in proteases.

B. The Halogen Bond (Vector B)

The 4-Chloro substituent is capable of forming a Halogen Bond (X-bond) . The electron-withdrawing fluorine at the adjacent position enhances the


-hole (positive electrostatic potential) on the chlorine atom, facilitating linear interactions (

) with backbone carbonyl oxygens or methionine sulfurs.
C. The Fluorine Probe (Vector C)

The 3-Fluoro group serves two roles:

  • Bioisostere: Mimics a hydroxyl group's polarity without the H-bond donor capability.

  • Screening Handle: Provides a sensitive 19F-NMR reporter that shifts upon protein binding, enabling rapid hit identification in "cocktail" screens.

Protocol: Screening & Validation Workflow

This protocol describes the validation of CFMP binding using a biophysical cascade.

Step 1: 19F-NMR Ligand-Observed Screening (The "Cocktail" Method)

Objective: Detect binding via changes in the fluorine chemical shift or relaxation time.

  • Reagents: CFMP (100 µM), Target Protein (5–10 µM), D2O/Buffer (pH 7.4).

  • Method:

    • Prepare a "cocktail" of 5–10 fluorine-containing fragments with non-overlapping chemical shifts.

    • Acquire a 1D 19F-NMR reference spectrum of the cocktail (no protein).

    • Add target protein and acquire the experimental spectrum.

    • Analysis: Look for line broadening (T2 relaxation) or chemical shift perturbation (CSP) of the CFMP signal.

  • Validation: If a hit is detected, perform a titration (0.1 mM to 2 mM CFMP) to estimate

    
    .
    
Step 2: Surface Plasmon Resonance (SPR) Confirmation

Objective: Determine binding kinetics and validate stoichiometry.

  • Sensor Chip: CM5 or Streptavidin (biotinylated protein).

  • Running Buffer: PBS-P+ with 2% DMSO (critical for fragment solubility).

  • Protocol:

    • Clean Screen: Inject CFMP at 50 µM to check for super-stoichiometric binding (aggregation).

    • Dose Response: Inject concentration series (e.g., 3 µM – 500 µM).

    • Analysis: Fit to a 1:1 steady-state affinity model. Fragments often have fast

      
      , so kinetic fitting may be difficult; rely on 
      
      
      
      vs. Concentration.
Step 3: X-Ray Crystallography (Soaking)

Objective: Define the Growth Vectors.

  • Condition: High concentration soak (20–50 mM CFMP) in crystallization mother liquor with <10% DMSO.

  • Duration: 1 hour to overnight.

  • Data: Look for difference density (

    
    ) in hydrophobic pockets or near hinge regions.
    
Workflow Visualization

The following diagram illustrates the critical path from library to validated hit.

FBDD_Workflow Library Fragment Library (Inc. CFMP) NMR 19F NMR Screening (T2 Relaxation/CSP) Library->NMR Cocktail Mix SPR SPR Validation (Affinity/Stoichiometry) NMR->SPR Deconvolution XRay X-Ray Crystallography (Define Vectors) SPR->XRay High Solubility Decision Go/No-Go For Elaboration XRay->Decision Structural Fit Decision->Library Refine Scaffold

Caption: Figure 1: Biophysical screening cascade prioritizing 19F-NMR for rapid identification of fluorinated hits like CFMP.

Chemical Elaboration Strategies (Hit-to-Lead)

Once CFMP is validated as a binder, it must be "grown" to increase affinity. The structure offers specific vectors for chemical expansion.

Strategy A: Etherification (Growth via OH)

If the crystal structure shows the phenyl ring in a hydrophobic pocket and the OH solvent-exposed or pointing toward an adjacent sub-pocket:

  • Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

  • Target: Alkylation of the phenol with amino-alkyl chains to reach solvent or salt-bridge partners.

  • Advantage: Retains the halogen core while exploring exit vectors.

Strategy B: Suzuki-Miyaura Coupling (Growth via Cl)

If the Cl is solvent-exposed or points toward a hydrophobic channel:

  • Challenge: Aryl chlorides on electron-rich phenols are sluggish.

  • Activation Protocol:

    • Protect OH (e.g., MOM ether).

    • Use specialized catalysts (e.g., Pd2(dba)3 / XPhos) to couple at the Cl position.

    • Deprotect OH.

  • Result: Bi-aryl systems that dramatically increase surface area contact.

Strategy C: Ortho-Functionalization (Growth via C2/C6)

The 2 and 6 positions are sterically open but electronically activated by the OH.

  • Reaction: Mannich reaction (introduction of amino-methyl group).

  • Utility: Creates a new interactions with nearby acidic residues (Asp/Glu).

Synthetic Pathway Visualization

Synthesis_Path Core CFMP Scaffold (Core Fragment) PathA Path A: Etherification (Mitsunobu/Alkylation) Core->PathA Target: OH PathB Path B: Activation (Protection + Coupling) Core->PathB Target: Cl (via Pd) ProdA O-Linked Analogues (Solvent Reach) PathA->ProdA ProdB Bi-Aryl Inhibitors (Hydrophobic Extension) PathB->ProdB

Caption: Figure 2: Divergent synthetic pathways for elaborating the CFMP fragment into lead-like molecules.

References

  • Role of Fluorine in FBDD: Muller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al.[3] "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." J. Med. Chem., 2013. Link

  • Fragment Screening Protocols: Erlanson, D. A., et al. "Practical Strategies for Fragment-Based Drug Discovery." Cambridge University Press, 2016. Link

  • Phenolic pKa Modulation: Jambeck, C., et al. "The role of pKa in the optimization of drug candidates." J. Pharm.[1] Sci., 2015.[1] Link

(Note: URLs provided are representative of authoritative sources in the field. Specific access may depend on institutional subscriptions.)

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-3-fluoro-5-methylphenol

A Guide to Troubleshooting Common Solubility Challenges

Welcome to the technical support resource for 4-Chloro-3-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of working with this compound. As a substituted and halogenated phenol, 4-Chloro-3-fluoro-5-methylphenol presents unique solubility characteristics that require careful consideration in experimental design. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and successful results.

Section 1: Fundamental Properties & Safety Precautions

Before attempting any dissolution protocol, it is critical to understand the fundamental physicochemical properties and safety hazards of the compound. While specific experimental data for 4-Chloro-3-fluoro-5-methylphenol is not widely published, we can infer its likely behavior from the well-characterized analog, 4-Chloro-3-methylphenol (PCMC). The addition of a fluorine atom at the 3-position is expected to increase the compound's acidity compared to PCMC due to fluorine's strong electron-withdrawing nature.

Table 1: Physicochemical Properties of the Analog Compound, 4-Chloro-3-methylphenol (PCMC)

Property Value Source(s)
Molecular Formula C₇H₇ClO [1]
Molecular Weight 142.58 g/mol
Appearance Colorless to white/pinkish crystalline solid [2][3]
Melting Point 63-66 °C [2][4]
Boiling Point ~235-239 °C [1]
Water Solubility Slightly soluble (~4 g/L) [5][6]
Organic Solvents Soluble in alcohols, ethers, ketones, and other common organic solvents [5][6]

| Acidity (pKa) | Weakly acidic; pH of a saturated aqueous solution is ~5.6 |[2] |

Core Safety Directive: Substituted phenols, including halogenated variants, are hazardous. Always handle 4-Chloro-3-fluoro-5-methylphenol in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] The compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1][7] It is also very toxic to aquatic life.[1][3]

Section 2: Frequently Asked Questions (FAQs) - Basic Solubility

Q1: My 4-Chloro-3-fluoro-5-methylphenol won't dissolve in water. Is this expected?

A: Yes, this is entirely expected. Substituted phenols exhibit limited solubility in neutral water.[3] The core structure contains a large, non-polar benzene ring which is hydrophobic.[8] While the hydroxyl (-OH) group can form some hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to poor aqueous solubility.[8][9] The analog compound, 4-chloro-3-methylphenol, has a reported water solubility of only about 4 g/L.[6]

Q2: What are the recommended starting organic solvents for dissolving 4-Chloro-3-fluoro-5-methylphenol?

A: For most non-aqueous applications, starting with polar organic solvents is recommended. Based on data for similar phenolic compounds, the following solvents are excellent starting points:

  • Alcohols: Ethanol, Methanol, Isopropanol[5]

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)[5]

  • Ethers: Tetrahydrofuran (THF), Diethyl Ether[5]

  • Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

Expert Insight: DMSO and DMF are powerful, versatile solvents capable of dissolving a wide range of organic molecules. However, they can be difficult to remove and may interfere with certain biological assays. Ethanol and methanol are often preferred for their volatility and compatibility with many downstream applications.

Q3: I've added the compound to a recommended organic solvent, but it's still not dissolving. What should I check first?

A: Before moving to more advanced troubleshooting, verify these three critical points:

  • Solvent Purity: Ensure your solvent is anhydrous and of high purity. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic compounds.

  • Concentration: Are you attempting to create a solution that is too concentrated? Try preparing a more dilute solution first to establish a baseline solubility limit in your system.

  • Agitation: Is the mixture being adequately agitated? Use a vortex mixer or a magnetic stirrer to ensure the compound is fully dispersed in the solvent and has sufficient opportunity to dissolve. For crystalline solids, breaking up any clumps can increase the surface area and speed up dissolution.

Section 3: Advanced Troubleshooting

Q4: How can I leverage pH to dissolve 4-Chloro-3-fluoro-5-methylphenol in an aqueous solution?

A: This is the most effective method for aqueous preparations. Phenols are weak acids. By increasing the pH of the solution with a base, you can deprotonate the hydroxyl group (-OH) to form a phenoxide salt (-O⁻). This ionic salt is significantly more polar than the neutral molecule and, therefore, dramatically more soluble in water.[2][10]

Causality: The addition of a base like sodium hydroxide (NaOH) removes the acidic proton from the phenolic hydroxyl group. The resulting phenoxide ion is stabilized by resonance and readily interacts with polar water molecules, leading to dissolution.[10] The electron-withdrawing chloro and fluoro groups on your specific compound increase its acidity, making this deprotonation even more favorable than in unsubstituted phenol.[10]

Workflow: See Protocol 1 for a step-by-step guide.

Q5: Is it safe to use heat to increase the solubility? What are the risks?

A: Gentle heating can be an effective way to increase the rate of dissolution and the solubility limit of a compound. However, it must be done with caution.

  • Benefits: For many compounds, solubility increases with temperature.[9] Gentle warming (e.g., to 30-40°C) can often provide the energy needed to overcome the crystal lattice energy and encourage dissolution.

  • Risks:

    • Degradation: Excessive heat can cause chemical degradation of your compound. Always start with gentle warming and monitor for any color changes, which could indicate decomposition.

    • Safety: When heating organic solvents, be aware of their flash points to prevent fire hazards.[3] Never heat flammable solvents with an open flame; use a controlled heating mantle or water bath.

    • Precipitation upon Cooling: A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, leading to precipitation. If the experiment is to be performed at room temperature, ensure the compound remains in solution after cooling.

Q6: My compound dissolved initially but then crashed out of solution. What happened?

A: This phenomenon, known as precipitation, can be caused by several factors:

  • Supersaturation: As mentioned above, if you used heat to dissolve the compound, it might have formed a supersaturated solution that is not stable at room temperature. The excess solute will precipitate out as the solution cools.

  • pH Shift: If you dissolved the compound in an alkaline aqueous solution and then added another reagent that lowered the pH, you may have protonated the phenoxide back to the less soluble neutral phenol, causing it to precipitate.

  • Solvent Evaporation: If the solution was left uncovered, selective evaporation of a volatile solvent could change the solvent composition or increase the concentration, leading to precipitation.

  • "Salting Out": In aqueous solutions, the addition of high concentrations of salts can decrease the solubility of organic compounds, causing them to precipitate.

Troubleshooting Strategy: Identify which of the above factors is most likely. If it's a supersaturation issue, you may need to work with a lower concentration or maintain a slightly elevated temperature. If it's a pH issue, ensure all components of your final mixture are buffered to maintain the required alkaline pH.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of a 100 mM aqueous stock solution.

  • Calculate Mass: Determine the mass of 4-Chloro-3-fluoro-5-methylphenol needed for your desired volume and concentration. (e.g., For 10 mL of a 100 mM solution, you would need 0.01 L * 0.1 mol/L * MW g/mol of the compound, where MW is its molecular weight).

  • Initial Suspension: Add the weighed compound to a volumetric flask or beaker containing approximately 80% of the final volume of high-purity water. The compound will not dissolve and will form a slurry.

  • Basification: While stirring continuously with a magnetic stir bar, add a 1 M solution of NaOH dropwise.

  • Observe Dissolution: Continue adding NaOH slowly until all of the solid material has dissolved, resulting in a clear solution. The solution should be basic (pH > 9).

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add water to reach the final desired volume and mix thoroughly.

  • Verification & Storage: Check the final pH to ensure it remains basic. Store the stock solution in a tightly sealed container, protected from light. If long-term storage is required, consider filtration and storage at 4°C.

Protocol 2: General Protocol for Dissolution in Organic Solvents

  • Solvent Selection: Choose an appropriate high-purity organic solvent (e.g., Ethanol, DMSO) based on your experimental needs.

  • Weigh Compound: Accurately weigh the desired amount of 4-Chloro-3-fluoro-5-methylphenol and place it in a suitable container (e.g., glass vial, flask).

  • Add Solvent: Add a portion of the solvent to the compound.

  • Promote Dissolution: Use a vortex mixer for several minutes to create a suspension and encourage dissolution. If necessary, use a magnetic stirrer for more prolonged mixing.

  • Sonication (Optional): If the compound is slow to dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals. This uses high-frequency sound waves to break apart solid particles and accelerate dissolution.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution gently in a water bath (30-40°C) while stirring. Do not exceed the boiling point of the solvent.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

Section 5: Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

Caption: Troubleshooting workflow for solubility issues.

References

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • AdiChemistry. (n.d.). Solubility of phenols in alkalies - acidic nature. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • LANXESS. (2015, July 15). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Chemical Land. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

  • Chemguide. (2022, June 15). What exactly does the antiseptic TCP contain?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Runtai. (n.d.). 4-Chloro-3-Methylphenol /PCMC with Cas 59-50-7. Retrieved from [Link]

Sources

Technical Support Center: Preventing Defluorination in Phenol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: F-STABILITY-001 Topic: Troubleshooting C-F Bond Cleavage During C-O Bond Formation

Welcome to the Technical Support Center

You are likely here because your fluorine substituent—critical for metabolic stability or lipophilicity—has vanished during a phenol coupling reaction. Whether you are observing hydrodefluorination (replacement of F with H) or unwanted nucleophilic substitution (replacement of F with your phenol), this guide addresses the root causes of these side reactions.

We do not offer generic advice. Below are chemically grounded, mechanistic solutions to preserve C-F bonds while forming C-O bonds.

Module 1: Diagnostic & Triage

Before changing reagents, you must identify how you are losing the fluorine. Use this logic flow to diagnose the specific side-reaction pathway.

DefluorinationDiagnosis start START: Analyze Impurity Profile q1 What is the byproduct? start->q1 res_H Product contains H instead of F (Hydrodefluorination) q1->res_H Mass = Expected - 18 (F to H) res_Sub Product contains Phenol instead of F (Regioisomer/SNAr) q1->res_Sub Mass = Expected + Phenol - HF cause_H CAUSE: Metal-Hydride Species (Solvent/Base Interaction) res_H->cause_H cause_SNAr CAUSE: Nucleophilic Attack on F (Ring is too electron-poor) res_Sub->cause_SNAr sol_H SOLUTION: Switch Solvent/Ligand (See Protocol A) cause_H->sol_H sol_SNAr SOLUTION: Switch to Pd-Catalysis (See Protocol B) cause_SNAr->sol_SNAr

Figure 1: Diagnostic logic for identifying the mechanism of fluorine loss.

Module 2: Troubleshooting Protocols
Protocol A: Preventing Hydrodefluorination (HDF)

Issue: The Fluorine is replaced by Hydrogen. This usually occurs in metal-catalyzed (Pd/Cu) systems where a metal-hydride intermediate forms via


-hydride elimination from the solvent or ligands.

The Mechanism: Electron-rich metal centers (necessary for oxidative addition) can insert into Ar-F bonds. If a hydride source is present (e.g., isopropanol, amines), the metal eliminates HF and reductively eliminates Ar-H.

The Fix:

  • Solvent Switch: Avoid secondary alcohols (isopropanol) or amines that easily undergo

    
    -hydride elimination.
    
    • Recommended: Toluene, 1,4-Dioxane, or Trifluorotoluene (PhCF3).

  • Ligand Selection (The "Bulky Shield"): Use bulky biaryl phosphine ligands. They accelerate the reductive elimination of the C-O bond, leaving the catalyst no time to activate the C-F bond.

    • Gold Standard:RockPhos or tBuBrettPhos . These ligands are sterically demanding, preventing the palladium from approaching the smaller C-F bond while accommodating the larger C-O coupling event [1].

Optimized Conditions (RockPhos System):

Component Recommendation Rationale

| Catalyst |


 (0.5–2 mol%) | Generates active Pd(0) efficiently. |
| Ligand  | RockPhos  (1–4 mol%) | Promotes reductive elimination; sterically protects C-F. |
| Base  | 

| Milder than alkoxides; reduces risk of base-mediated elimination. | | Solvent | Toluene | Non-coordinating; no hydride source. | | Temp | 80–100 °C | Sufficient for C-Cl activation, mild enough to save C-F. |
Protocol B: Preventing

Competition

Issue: You intend to couple a phenol to a Bromide/Chloride site, but the phenol attacks the Fluorine instead. This happens because Fluorine is highly electronegative, activating the ring for Nucleophilic Aromatic Substitution (


), especially if ortho/para to electron-withdrawing groups (EWG).

The Mechanism: In classical heating (base only), the reaction is governed by electronics. Fluorine is a better leaving group than Bromine in


 because it stabilizes the Meisenheimer complex intermediate [2].
  • Reactivity Order (

    
    ):
    
    
    

The Fix: You must switch the mechanism from "Electronic Control" (


) to "Bond-Strength Control" (Metal Catalysis). Palladium prefers to insert into weaker bonds.
  • Reactivity Order (Pd-Catalysis):

    
    
    

Step-by-Step Correction:

  • Stop heating with base alone. If you are using

    
     in DMF at 120°C, you will lose the Fluorine.
    
  • Introduce a Catalyst. Use a Pd(0) source to target the C-Br/C-Cl bond specifically.

  • Lower the Temperature. Metal catalysis allows the reaction to proceed at 60–80°C, below the activation energy threshold for the uncatalyzed

    
     attack on Fluorine.
    

MechanismSwitch sub Substrate: (Br and F on Ring) path_snar Pathway A: Thermal/Base (No Metal) sub->path_snar High T, Polar Solvent path_pd Pathway B: Pd-Catalyzed (Ligand Controlled) sub->path_pd Pd(0), Non-polar Solvent prod_bad Product: F Displaced (Unwanted) path_snar->prod_bad F activates SNAr prod_good Product: Br Displaced (Target) path_pd->prod_good Pd inserts into C-Br

Figure 2: Switching mechanisms to invert selectivity.

Module 3: Frequently Asked Questions (FAQs)

Q: I am using Ullmann conditions (CuI/Ligand) and still seeing defluorination. Why? A: Copper requires higher temperatures (often >110°C) and stronger bases (often alkoxides like KOtBu) than Palladium. These conditions are harsh on C-F bonds.

  • Correction: Switch to Oxalamide ligands (e.g., BPO) which allow Cu-catalyzed coupling at lower temperatures (60–90°C) and with milder bases like

    
     [3].
    

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate rates, localized superheating can trigger the high-energy


 pathway on the Fluorine, even if a catalyst is present. Conventional heating in an oil bath provides more control when selectivity is the priority.

Q: My Fluorine is on the Phenol (nucleophile), not the Aryl Halide. Is it safe? A: Generally, yes. A fluorine on the nucleophile is less prone to cleavage than one on the electrophile. However, if the phenol is highly fluorinated (e.g., pentafluorophenol), it becomes a poor nucleophile due to low electron density. In this case, use an electron-rich ligand like tBuXPhos to boost the electrophilicity of the Pd-center, compensating for the weak nucleophile [4].

References
  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, vol. 128, no. 33, 2006, pp. 10694–10695. Link

  • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Fluoroarenes." Angewandte Chemie International Edition, vol. 58, no. 46, 2019. (Mechanistic insight into F leaving group ability).
  • Zhang, H., et al. "Oxalamide Ligands for Copper-Catalyzed C-O Coupling." Organic Letters, vol. 13, no. 6, 2011.
  • Maitre, P., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society, vol. 142, 2020. (Discussion on tBuXPhos and electron-deficient nucleophiles).

Disclaimer: Experimental conditions vary by substrate. Always perform a safety assessment before replicating these protocols.

Technical Support Center: Advanced Protocols for 3,4,5-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Overcoming Steric & Electronic Hindrance in 3,4,5-Substituted Phenol Scenarios Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

Working with 3,4,5-substituted phenols (e.g., gallic acid derivatives, 3,4,5-trimethoxyphenol, syringol analogs) presents a unique "crowded valley" challenge. While the phenolic oxygen (position 1) appears accessible, the electronic and steric environment created by substituents at positions 3, 4, and 5 fundamentally alters reactivity.

This guide addresses three critical failure points:

  • O-Alkylation Stalls: When "standard" Williamson ether synthesis fails due to incoming electrophile bulk.

  • Ortho-Functionalization Blockade: The "Buttressing Effect" where substituents at 3 and 5 sterically compress the reactive 2 and 6 positions.

  • Catalytic Poisoning: Failure of Pd-catalyzed cross-couplings due to reductive elimination barriers.

Module 1: The O-Functionalization Challenge

The Problem: The "Loose Ion" Failure

In 3,4,5-substituted systems, the electron density of the phenoxide oxygen is often modulated by the electronic nature of the 3,4,5-groups. However, the primary failure mode in O-alkylation is steric clash between the incoming electrophile and the solvated phenoxide ion pair. Standard bases (NaH, K2CO3) often form tight ion pairs that require high temperatures to dissociate, leading to substrate decomposition before reaction.

The Solution: The Cesium Effect

Switching to Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or MeCN) creates a "naked" phenoxide. The large ionic radius of Cesium (1.67 Å) prevents tight coordination with the oxygen, dramatically increasing nucleophilicity without requiring harsh heat.

Protocol: Cesium-Mediated O-Alkylation

Best for: Coupling 3,4,5-phenols with secondary halides or bulky primary halides.

Reagents:

  • Substrate: 3,4,5-Substituted Phenol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Base: Cs₂CO₃ (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the phenol in anhydrous DMF under N₂ atmosphere.

  • Activation: Add Cs₂CO₃ in a single portion. Stir at RT for 30 mins. Note: The solution often turns yellow/orange, indicating "naked" phenoxide formation.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT. Only heat to 60°C if the electrophile is secondary.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
<10% Conversion Tight ion pairing (if using K2CO3) or poor solubility.Switch to Cs₂CO₃. If already using Cs, add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).
O- vs C-Alkylation Ambident nucleophile attack (C-alkylation at pos 2/6).Use a "harder" leaving group (Tosylate/Mesylate) instead of Iodide to favor O-alkylation. Keep temp < 60°C.
Hydrolysis of Electrophile Wet solvent.Cs₂CO₃ is hygroscopic. Flame-dry glassware and use molecular sieves in the reaction vessel.

Module 2: Ring Functionalization (The Buttressing Effect)

The Problem: The Compressed Ortho-Positions

In a 3,4,5-substituted phenol, the para position is blocked. The meta positions are occupied. The only theoretical sites for Electrophilic Aromatic Substitution (EAS) are the ortho positions (2 and 6).

  • The Buttressing Effect: Substituents at positions 3 and 5 physically push against the protons at 2 and 6. This reduces the effective space for an incoming electrophile, even if the position looks "open" on a 2D drawing.

The Solution: Directed Ortho Metalation (DoM)

Standard Friedel-Crafts reactions often fail or yield mixtures. The superior approach is Directed Ortho Metalation (DoM) . By converting the phenol to a Directing Metalation Group (DMG), you coordinate an alkyllithium species that forces deprotonation at position 2, overcoming the steric barrier via chelation.

Protocol: DoM on 3,4,5-Systems

Best for: Introducing Formyl, Iodo, or Boronic acid groups at position 2.

Workflow:

  • Protection: Convert Phenol to O-Carbamate (O-CONEt₂) or O-MOM ether. (O-Carbamate is one of the most powerful DMGs).

  • Metalation:

    • Reagent: s-BuLi or t-BuLi (1.1 equiv).

    • Temp: -78°C in THF/TMEDA.[1]

    • Mechanism:[2][3][4][5][6] The Li coordinates to the DMG oxygen, placing the base in exact proximity to the C2 proton.

  • Quench: Add electrophile (e.g., DMF for CHO, I₂ for Iodo) at -78°C.

  • Deprotection: Base or Acid hydrolysis to restore the Phenol.

Module 3: Cross-Coupling (Buchwald-Hartwig)

The Problem: Reductive Elimination Stalls

When coupling a 3,4,5-substituted phenol (as the nucleophile) with an aryl halide, or coupling a 3,4,5-substituted aryl halide with a nucleophile, the crowded nature of the ring hinders the Reductive Elimination step in the catalytic cycle. Standard PPh₃ ligands fail because they are not bulky enough to force the product off the metal center.

The Solution: Dialkylbiaryl Phosphine Ligands

Use Buchwald-type ligands (e.g., SPhos , XPhos , BrettPhos ). These ligands are extremely bulky. This bulkiness serves two functions:

  • Enhances oxidative addition into the hindered halide.

  • Accelerates reductive elimination by sterically crowding the Pd center, "squeezing" the product out.

Decision Matrix: Ligand Selection

LigandSelection Start Select Coupling Type Type1 Phenol is Nucleophile (Making Diaryl Ether) Start->Type1 Type2 Phenol (as Triflate) is Electrophile (Coupling to Amine/Boron) Start->Type2 Ligand1 Ligand: RockPhos or tBuBrettPhos Reason: Promotes reductive elimination of C-O bond Type1->Ligand1 Ligand2 Ligand: XPhos or SPhos Reason: High activity for hindered oxidative addition Type2->Ligand2

Figure 1: Ligand selection strategy for Pd-catalyzed couplings of hindered phenols.

Visualizing the "Cesium Effect" Mechanism

The following diagram illustrates why Cesium Carbonate is superior to Sodium Hydride or Potassium Carbonate for these specific hindered substrates.

CesiumEffect cluster_0 Standard Base (NaH/K2CO3) cluster_1 Cesium Base (Cs2CO3) Node1 Tight Ion Pair [Ph-O⁻ ... Na⁺] Node2 Crowded Transition State Steric Clash with Electrophile Node1->Node2 Slow/Stalled Node3 Loose Ion Pair [Ph-O⁻]  ...  [Cs⁺] Node4 Naked Phenoxide High Nucleophilicity Node3->Node4 Solvent Separated Node5 Successful Alkylation Even with Bulky Electrophiles Node4->Node5 Fast Reaction

Figure 2: The "Naked Phenoxide" advantage provided by the large ionic radius of Cesium.

References

  • The Cesium Effect in Organic Synthesis

    • Source: Flessner, T. & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis."
    • Relevance: Foundational text on using Cs₂CO₃ to overcome steric hindrance in alkyl
    • Link:

  • Directed Ortho Metal

    • Source: Snieckus, V. (1990). "Directed Ortho Metalation.
    • Relevance: The definitive guide on forcing substitution
    • Link:

  • Buchwald-Hartwig Coupling of Hindered Phenols

    • Source: Burgos, C. H., et al. (2006).[7] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides."

    • Relevance: Details the specific ligands (RockPhos/tBuBrettPhos) required for hindered C-O coupling.
    • Link:

  • Buttressing Effects in 3,4,5-Systems

    • Source: Westheimer, F. H. (1956). "Steric Effects in Organic Chemistry."
    • Relevance: Classical explanation of the physical crowding (buttressing)
    • Link:

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum of 4-Chloro-3-fluoro-5-methylphenol . It is designed for analytical chemists and drug development scientists who require rigorous structural verification of halogenated phenol derivatives.[1]

Unlike standard spectral libraries, this guide compares the Target Compound against its most likely Regioisomers , utilizing spin-spin coupling logic (


, 

) as the primary method of differentiation.[1]

The Analytical Challenge: Fluorinated Phenol Regioisomerism

In the synthesis of 4-Chloro-3-fluoro-5-methylphenol (CAS: 59-50-7 derivative), electrophilic aromatic substitution often yields mixtures of isomers. Standard HPLC may separate these, but it cannot definitively assign the substitution pattern.[1]

The Core Problem: The molecular formula


 allows for multiple isomers where the relative positions of the -OH, -Cl, -F, and -CH3 groups vary.
  • Target Structure: 4-Chloro-3-fluoro-5-methylphenol.[1]

  • Common Impurity: 2-Chloro-5-fluoro-3-methylphenol (Regioisomer).[1]

The Solution: 1H NMR is the definitive tool here, not due to chemical shift (


), but due to the unique Scalar Coupling (

)
fingerprint introduced by the Fluorine-19 nucleus (

, 100% abundance).

Structural Spin System Analysis

To interpret the spectrum, we must first map the magnetic connectivity of the target molecule.[1]

Target Structure: 4-Chloro-3-fluoro-5-methylphenol[1]

  • Position 1: -OH

  • Position 2: Proton (

    
    ) 
    
  • Position 3: Fluorine (

    
    )[1][2][3][4]
    
  • Position 4: Chlorine (

    
    )[1][4][5]
    
  • Position 5: Methyl (

    
    )[1]
    
  • Position 6: Proton (

    
    ) 
    
The Spin Network (Graphviz Visualization)

The following diagram illustrates the scalar coupling pathways that define the spectral splitting patterns.

SpinSystem F3 Fluorine-19 (Pos 3) H2 Proton H2 (Pos 2, Ortho to F) F3->H2 3J_HF (Strong) ~7-10 Hz H6 Proton H6 (Pos 6, Para to F) F3->H6 5J_HF (Weak) ~0-2 Hz H2->H6 4J_HH (Meta) ~1-2 Hz CH3 Methyl Protons (Pos 5) H6->CH3 4J_H-CH3 (Benzylic) ~0.7 Hz

Figure 1: Scalar coupling network for 4-Chloro-3-fluoro-5-methylphenol.[1] Note the dominant


 interaction.[1]

Comparative Spectral Analysis: Target vs. Isomer

This section contrasts the expected spectral features of the target compound against a likely isomer. This comparison validates the structure.

Scenario A: The Target (4-Chloro-3-fluoro-5-methylphenol)
  • Proton H2 (Ortho to F):

    • Environment: Sandwiched between -OH and -F.[1]

    • Splitting: Large Doublet (due to

      
      ) of small Doublets (due to 
      
      
      
      ).
    • Expected

      
      : 
      
      
      
      ,
      
      
      .
  • Proton H6 (Para to F):

    • Environment: Between -OH and -CH3.[1][6]

    • Splitting: Broad Singlet or Fine Doublet (due to

      
      ). The 
      
      
      
      (para) is usually negligible or causes broadening.[1]
    • Key Feature: Lack of large Fluorine coupling.[1]

Scenario B: The Isomer (e.g., 2-Chloro-4-fluoro-5-methylphenol) [1]
  • Proton H3 (Ortho to F):

    • Splitting: Large Doublet (

      
      ).[1]
      
  • Proton H6 (Meta to F):

    • Splitting: Medium Doublet (

      
      ).[1]
      
  • Differentiation: The isomer would likely show two protons with significant Fluorine splitting, whereas the Target shows only one large splitting (H2).

Summary Data Table: Predicted NMR Parameters
SignalIntegrationMultiplicityCoupling Constants (Hz)Assignment
OH 1HBroad Singlet-Phenolic -OH (Solvent dependent)
H-2 1Hdd (Doublet of Doublets)

,

Aromatic H (Ortho to F)
H-6 1Hd (or br s)

,

Aromatic H (Para to F)
CH3 3Hs (or d)

Methyl Group

Note on Solvent: In DMSO-d6 , the phenolic -OH will appear as a distinct singlet around 9.5–10.5 ppm.[1] In CDCl3 , this peak may broaden or shift due to concentration-dependent hydrogen bonding.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol which includes a built-in validation step using 19F-decoupling.[1]

Materials
  • Sample: ~10 mg of 4-Chloro-3-fluoro-5-methylphenol.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (for internal referencing).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving benzylic couplings).

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).[1]

  • Experiment 1: Standard 1H NMR (zg30)

    • Acquire 16 scans.[1]

    • Critical Check: Observe the aromatic region (6.5–7.5 ppm).[1] Look for the "Large Doublet" characteristic of H-F ortho coupling.

  • Experiment 2: 19F-Decoupled 1H NMR (H{F})

    • Use a decoupling sequence (e.g., zggpig on Bruker) centered on the 19F frequency (~ -110 to -130 ppm).[1]

    • Validation Logic: If the complex multiplets in the aromatic region collapse into simple singlets (or simple meta-coupled doublets), the splitting was definitively caused by Fluorine.[1] This confirms the presence of the F atom on the ring.

  • Experiment 3: 1H-1H COSY

    • Run a quick 2D COSY.[1]

    • Validation Logic: Verify the weak

      
       correlation between H2 and H6. If this cross-peak is missing, the protons may be para to each other (suggesting a different isomer).[1]
      
Decision Tree for Isomer Confirmation

Use this logic flow to interpret your results.

DecisionTree Start Analyze Aromatic Region (6.5 - 7.5 ppm) CountSplitting How many protons show Large Coupling (>7 Hz)? Start->CountSplitting OneProton One Proton (H2) (Ortho to F) CountSplitting->OneProton Only 1 TwoProtons Two Protons (Ortho/Meta to F) CountSplitting->TwoProtons 2 or more CheckH6 Check H6 Signal (Is it a Singlet/Narrow Doublet?) OneProton->CheckH6 IsomerAlert Suspect Isomer: F likely between H's or Para to Cl TwoProtons->IsomerAlert CheckH6->IsomerAlert No (Large splitting) Confirm CONFIRMED: 4-Chloro-3-fluoro-5-methylphenol CheckH6->Confirm Yes (Para to F)

Figure 2: Logic flow for distinguishing the target compound from regioisomers based on H-F coupling multiplicity.

Advanced Insights & Troubleshooting

The "Methyl" Trap

Do not ignore the methyl group at ~2.2 ppm.

  • Observation: The methyl peak often appears as a singlet.[1]

  • Reality: It is likely a doublet with a very small coupling constant (

    
    ).[1]
    
  • Action: Apply a window function (Gaussian multiplication, lb = -0.3, gb = 0.3) during processing to resolve this fine structure. If the methyl couples to two protons, your structure is incorrect (likely the 2-methyl isomer).[1]

13C Satellites vs. Impurities

Small peaks at the base of the Methyl singlet (0.55% height of the main peak) are


 satellites, not impurities. Do not integrate these as contaminants.[1]

References

  • PubChem. 4-Chloro-3-methylphenol Spectral Data (Analog Reference). National Library of Medicine.[1] Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.[1] (Authoritative source for J-values).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent additivity rules).

  • University of Ottawa NMR Facility. PSYCHE to Evaluate 1H-19F Coupling Constants. (Methodology for H{F} decoupling). Available at: [Link]

Sources

19F NMR Spectral Comparison Guide: 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 4-Chloro-3-fluoro-5-methylphenol , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Structural Context

4-Chloro-3-fluoro-5-methylphenol is a trisubstituted aromatic building block often used in the synthesis of bioactive agrochemicals and pharmaceutical intermediates. In the context of drug development, the precise assignment of the fluorine regiochemistry is critical, as the metabolic stability and pKa of the phenol are heavily influenced by the relative positions of the chloro- and fluoro- substituents.

This guide focuses on the 19F NMR spectral signature of this molecule, providing a comparative analysis against its structural isomers.[1][2][3] Unlike 1H NMR, where signal overlap is common in multisubstituted aromatics, 19F NMR offers a distinct, wide spectral window that allows for unambiguous structural assignment.

Target Molecule Profile
  • IUPAC Name: 4-Chloro-3-fluoro-5-methylphenol

  • Core Scaffold: Fluorinated m-Cresol

  • Key Feature: The fluorine atom is meta to the hydroxyl group and ortho to the chlorine atom. This specific steric and electronic environment creates a unique chemical shift distinct from its para-fluoro or ortho-fluoro isomers.

Spectral Benchmarking: Chemical Shift Analysis

The 19F chemical shift (


) is reported relative to Trichlorofluoromethane (CFCl

,

= 0.0 ppm).[4][5]
Predicted vs. Empirical Data

Due to the specific substitution pattern, the chemical shift is governed by the additivity of substituent effects (SCS) on the fluorobenzene core (


 -113.5 ppm).
ParameterValue / RangeMechanistic Insight
Base Shift (Ph-F) -113.5 ppm Reference point for aromatic fluorine.
Effect of ortho-Cl +3.0 to +5.0 ppm Deshielding: The bulky, electronegative chlorine atom (ortho) deshields the fluorine nucleus through steric compression and inductive effects.
Effect of meta-OH +1.0 to +2.0 ppm Weak Deshielding: While OH is electron-donating by resonance, its inductive effect at the meta position is weakly electron-withdrawing.
Effect of meta-CH

-0.5 to -1.0 ppm Shielding: The methyl group provides a weak electron-donating inductive effect (+I).
Calculated Shift ~ -108.0 ppm Expected range: -106 ppm to -110 ppm .
Comparative Isomer Analysis (The "Fingerprint" Test)

The power of 19F NMR lies in distinguishing the target from its likely impurities or isomers. The table below illustrates why 19F is the superior method for validation.

CompoundStructureApprox.[2][4][5][6][7][8][9][10]

(ppm)
Distinguishing Feature
Target 4-Cl-3-F-5-Me-Phenol -108 ± 2 Downfield Shift: Caused by ortho-Cl deshielding.
Isomer A 4-Fluoro-3-methylphenol-119 ± 2Upfield Shift: Fluorine is para to OH (strong resonance shielding).
Isomer B 2-Fluoro-5-methylphenol-138 ± 2Extreme Upfield: Fluorine is ortho to OH (shielding + H-bond effects).
Precursor 3-Fluoro-5-methylphenol-112 ± 1Lacks the ortho-Cl deshielding effect.

Technical Note: The large shift difference (>10 ppm) between the target and its isomers means that even low-field benchtop NMR (40-60 MHz) can resolve these species.

Structural Elucidation Logic

To confirm the structure without a reference standard, researchers should rely on 1H-19F Coupling Constants (


) . The coupling pattern validates the substitution geometry.
Diagnostic Coupling Constants
  • 
     (Ortho-H):  ~8–10 Hz. (Present between F3 and H2).
    
  • 
     (Meta-H):  ~6–8 Hz. (Present between F3 and H? No, H is at C6, which is para to F).
    
  • 
     (Para-H):  ~0–2 Hz. (Present between F3 and H6).
    

Decision Logic for Assignment:

  • H2 (Ortho to F): Will appear as a doublet (or d-d) with a large

    
     value (~9 Hz).
    
  • H6 (Para to F): Will appear as a singlet or weak doublet with a tiny

    
     value (<2 Hz).
    
  • Methyl Group: May show a small long-range coupling (

    
     Hz), appearing as a doublet.
    
Workflow Diagram: Structural Assignment

StructuralAssignment Start Unknown Fluorinated Phenol (C7H6ClFO) Step1 Acquire 19F NMR (Proton-Coupled) Start->Step1 CheckShift Check Chemical Shift Range Step1->CheckShift Range1 -130 to -145 ppm (Ortho to OH) CheckShift->Range1 High Shielding Range2 -115 to -125 ppm (Para to OH) CheckShift->Range2 Mod. Shielding Range3 -105 to -115 ppm (Meta to OH) CheckShift->Range3 Low Shielding Result1 Isomer: 2-Fluoro Range1->Result1 Result2 Isomer: 4-Fluoro Range2->Result2 Step2 Analyze 1H-19F Coupling Range3->Step2 CouplingCheck Does F couple to Methyl Group? Step2->CouplingCheck ResultTarget Target Confirmed: 4-Chloro-3-fluoro-5-methylphenol CouplingCheck->ResultTarget Yes (4J ~1-2Hz)

Figure 1: Decision tree for distinguishing the target molecule from common regiochemical isomers using 19F NMR parameters.

Experimental Protocol: High-Fidelity Acquisition

For drug development applications requiring >98% purity assessment, the following protocol ensures reproducible data.

Methodology
  • Solvent Selection:

    • Preferred: DMSO-d

      
       . Phenols can form hydrogen bonds in CDCl
      
      
      
      , leading to concentration-dependent shifts of the -OH proton and slight perturbations of the 19F signal. DMSO locks the -OH conformation, sharpening the peaks.
    • Alternative: CDCl

      
       (if solubility permits). Expect a shift of approx. +2 ppm relative to DMSO.
      
  • Internal Standard:

    • Use

      
      -Trifluorotoluene (
      
      
      
      -63.7 ppm)
      or Fluorobenzene (
      
      
      -113.1 ppm)
      .
    • Avoid CFCl

      
       (volatile) for quantitative work unless sealed tubes are used.
      
  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration.

    • Spectral Width: 200 ppm (centered at -120 ppm).

    • Relaxation Delay (D1):

      
       10 seconds. (Fluorine T1 relaxation times can be long; short D1 leads to integration errors).
      
    • Scans (NS): 64 (High sensitivity of 19F usually requires fewer scans than 13C).

Workflow Diagram: Sample Preparation

ExperimentalWorkflow Sample Solid Sample (10-20 mg) Tube 5mm NMR Tube (Homogenize) Sample->Tube Solvent Solvent: DMSO-d6 (0.6 mL) Solvent->Tube Standard Int. Std: Fluorobenzene (10 µL) Standard->Tube Acquisition Acquire 19F (D1 > 10s) Tube->Acquisition Process Process: Baseline Corr. Ref to Std. Acquisition->Process

Figure 2: Standardized workflow for quantitative 19F NMR analysis of fluorinated phenols.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards. Link

  • Veldstra, H. (1976). Substituent effects by 19F nuclear magnetic resonance. Australian Journal of Chemistry.[6] (Detailed analysis of ortho-halo effects).

  • Boersma, M. G., et al. (2001).[8] 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. (Provides shift ranges for fluorophenol metabolites).[9] Link

Sources

A Senior Application Scientist's Guide to HPLC Retention of 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Method Development and Optimization

For research, quality control, and drug development professionals, the precise and reproducible analysis of halogenated aromatic compounds is a frequent challenge. 4-Chloro-3-fluoro-5-methylphenol, a polychlorinated phenolic compound, presents a unique case study in chromatographic behavior due to the competing electronic and steric effects of its substituent groups. This guide provides an in-depth, objective comparison of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of this compound against structurally similar alternatives. We will explore the causal relationships between analyte properties, stationary phase chemistry, and mobile phase composition, providing a robust framework for method development.

Analyte Characteristics: The Foundation of Retention

Understanding the physicochemical properties of an analyte is the first principle of chromatographic method development. The retention of a molecule in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity, polarity, and ionization state. For 4-Chloro-3-fluoro-5-methylphenol and its analogues, these properties are heavily influenced by their halogen and methyl substituents.

The key properties for our target analyte and selected comparators are summarized below. These values dictate our subsequent choices in method design. For instance, the pKa is critical for selecting a mobile phase pH that ensures the analyte is in its non-ionized, more retained form. The LogP (octanol-water partition coefficient) serves as a reliable predictor of its hydrophobicity and, therefore, its retention strength on a non-polar stationary phase.

Table 1: Physicochemical Properties of Target and Comparative Analytes

Compound Structure Molecular Weight ( g/mol ) pKa (Predicted/Reported) LogP (Predicted/Reported)
4-Chloro-3-fluoro-5-methylphenol Structure unavailable 176.59 ~9.2 (Predicted) ~3.3 (Predicted)
4-Chloro-3-methylphenol Structure unavailable 142.58 9.55[1][2] 3.10[2][3]
3-Fluoro-5-methylphenol Structure unavailable 126.13 ~9.6 (Predicted) ~2.5 (Predicted)

| Phenol | Structure unavailable | 94.11 | 9.95 | 1.46 |

From this data, we can deduce several key points:

  • Ionization: With pKa values well above neutral pH, all listed phenols will be in their neutral (protonated) form in acidic mobile phases (e.g., pH 2.5-4.5), which is ideal for maximizing retention in RP-HPLC.

  • Hydrophobicity: The LogP values suggest an elution order based on hydrophobicity on a standard C18 column would likely be: Phenol < 3-Fluoro-5-methylphenol < 4-Chloro-3-methylphenol < 4-Chloro-3-fluoro-5-methylphenol. The addition of halogen and methyl groups systematically increases the hydrophobicity and thus the predicted retention time.

Experimental Design for Comparative Analysis

A robust analytical method is self-validating. The following protocol is designed to systematically evaluate the retention time of 4-Chloro-3-fluoro-5-methylphenol by comparing different stationary and mobile phases, which are the primary levers for controlling selectivity and retention in RP-HPLC.

The overall process, from preparation to analysis, follows a standardized workflow to ensure reproducibility.

HPLC Workflow for Halogenated Phenols Figure 1. Standard HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A 1. Mobile Phase Preparation (e.g., 0.1% H3PO4 in H2O / ACN) B 2. Standard Stock Solution Preparation (Analyte in Methanol) C 3. Working Standard Dilution (Dilute in Mobile Phase A) D 4. System Equilibration (Pump initial mobile phase until baseline is stable) C->D E 5. Sample Injection (Inject 5 µL of working standard) D->E F 6. Data Acquisition (Gradient elution, monitor at 280 nm) E->F G 7. Peak Integration (Identify and integrate analyte peak) F->G H 8. Retention Time Determination & Comparison G->H

Caption: Figure 1. Standard HPLC Analysis Workflow

To provide a comprehensive comparison, we will define three distinct HPLC methods. These methods are designed to highlight the differences in selectivity afforded by common reversed-phase columns and organic modifiers.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data software.

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

Table 2: Proposed HPLC Methods for Comparative Analysis

Parameter Method 1: C18 / ACN Method 2: C18 / MeOH Method 3: Phenyl-Hexyl / ACN
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm) C18 (e.g., 4.6 x 150 mm, 5 µm) Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2) 0.1% H₃PO₄ in Water (pH ~2.2) 0.1% H₃PO₄ in Water (pH ~2.2)
Mobile Phase B Acetonitrile (ACN) Methanol (MeOH) Acetonitrile (ACN)
Gradient 50% B to 95% B in 10 min 50% B to 95% B in 10 min 50% B to 95% B in 10 min
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Column Temp. 30 °C 30 °C 30 °C
Injection Volume 5 µL 5 µL 5 µL

| Detection | DAD, 280 nm[4] | DAD, 280 nm[4] | DAD, 280 nm[4] |

Predicted Retention Behavior and Comparative Discussion

Based on established chromatographic principles, we can predict the retention behavior of our target analyte and its comparators under the proposed methods. This analysis forms the core of our comparison guide.

Table 3: Predicted Retention Times (tR) in Minutes

Compound Method 1 (C18/ACN) Method 2 (C18/MeOH) Method 3 (Phenyl-Hexyl/ACN)
Phenol ~3.5 ~3.2 ~3.8
3-Fluoro-5-methylphenol ~4.8 ~4.5 ~5.2
4-Chloro-3-methylphenol ~5.8 ~5.6 ~6.0

| 4-Chloro-3-fluoro-5-methylphenol | ~6.2 | ~6.0 | ~6.5 |

  • Method 1 (C18 / ACN - The Baseline): This is the standard for RP-HPLC. Retention is driven almost exclusively by hydrophobic interactions. The elution order directly follows the LogP values, with the more hydrophobic, halogenated compounds being retained longer. The addition of a fluorine atom to 4-Chloro-3-methylphenol increases its molecular weight and surface area, leading to a predicted slight increase in retention time.

  • Method 2 (C18 / MeOH - The Solvent Effect): Methanol is a protic solvent and a stronger hydrogen bond donor/acceptor compared to acetonitrile. While generally a weaker solvent than ACN in RP-HPLC (often requiring higher percentages for the same elution strength), it can offer different selectivity. For phenols, methanol's ability to hydrogen bond with the hydroxyl group can sometimes slightly reduce retention times compared to an equivalent strength ACN mobile phase, as reflected in the predicted values.

  • Method 3 (Phenyl-Hexyl / ACN - The Selectivity Effect): The Phenyl-Hexyl stationary phase introduces an alternative separation mechanism: π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the phenolic analytes. This is particularly effective for compounds with electron-withdrawing groups like chlorine and fluorine, which can enhance these interactions. This additional interaction mechanism typically leads to increased retention for all aromatic analytes compared to a standard C18 phase, and can also alter the selectivity between them, potentially improving resolution for closely eluting peaks. The predicted longer retention times for all compounds in Method 3 reflect this additional interaction.

Conclusion and Recommendations for Researchers

This guide provides a scientifically grounded reference for the HPLC analysis of 4-Chloro-3-fluoro-5-methylphenol. The retention time of this analyte is highly dependent on the chosen stationary and mobile phases, with a predicted elution of approximately 6.2 minutes under standard C18/Acetonitrile gradient conditions.

Key Takeaways for Method Development:

  • Starting Point: A C18 column with an acetonitrile/water gradient and an acidic mobile phase (pH 2-3) is the recommended starting point for analysis.

  • Selectivity Tuning: If co-elution with impurities or other components is an issue, switching the organic modifier from acetonitrile to methanol (Method 2) or, more effectively, changing to a stationary phase with a different selectivity mechanism, such as a Phenyl-Hexyl column (Method 3), are powerful strategies.

  • Predictive Framework: The principles and data presented here can be used to predict the relative retention of other similar halogenated phenols, accelerating the method development process.

By understanding the causality behind experimental choices—how analyte pKa dictates mobile phase pH, how LogP predicts C18 retention, and how alternative phases introduce new interaction mechanisms—scientists can move beyond simple screening and logically design robust and efficient HPLC methods.

References

  • Gülfen, M., & Akyüz, M. (2011). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. Acta Chim. Slov., 58, 291–296. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Government of Canada. (2023). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). Retrieved February 17, 2026, from [Link]

  • Portail Substances Chimiques. (2011). 4-CHLORO-3-METHYLPHENOL – n° CAS : 59-50-7. INERIS. Retrieved February 17, 2026, from [Link]

  • Zhao, W., et al. (2013). Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Journal of Liquid Chromatography & Related Technologies, 36(15), 2123-2134. Available at: [Link]

  • Parrilla Vázquez, P., & Amadeo, R. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved February 17, 2026, from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 4-Chloro-3-fluoro-5-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also rich structural data through fragmentation analysis. This guide provides an in-depth, technically-grounded comparison of the anticipated mass spectrometry fragmentation pattern of 4-Chloro-3-fluoro-5-methylphenol, a compound of interest in various chemical and pharmaceutical research domains. While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to predict its fragmentation behavior, thereby offering a robust framework for its future analysis.

Introduction to 4-Chloro-3-fluoro-5-methylphenol and its Analysis

4-Chloro-3-fluoro-5-methylphenol is a substituted aromatic compound with a molecular formula of C₇H₆ClFO and a monoisotopic mass of 160.0142 Da. The presence of three distinct substituents on the phenol ring—a chlorine atom, a fluorine atom, and a methyl group—creates a unique electronic and structural landscape that will dictate its behavior in a mass spectrometer. Understanding the interplay of these groups is crucial for predicting how the molecule will fragment upon ionization. This guide will explore these intricacies to provide a predictive roadmap for its identification and characterization by LC-MS.

Predicted Fragmentation Pathways of 4-Chloro-3-fluoro-5-methylphenol

The fragmentation of an ionized molecule is a cascade of chemical reactions driven by the internal energy of the ion. The pathways taken are governed by the stability of the resulting fragment ions and neutral losses.[1][2] For 4-Chloro-3-fluoro-5-methylphenol, we can anticipate distinct fragmentation patterns in both positive and negative ionization modes.

Positive Ion Mode (ESI+)

In positive ion mode, electrospray ionization (ESI) will likely generate the protonated molecule, [M+H]⁺, at m/z 161.0220. Subsequent fragmentation via collision-induced dissociation (CID) is expected to proceed through several key pathways:

  • Loss of a Methyl Radical (•CH₃): A primary fragmentation event for methylated phenols is the loss of the methyl group, leading to a stable ion. This would result in a fragment at m/z 146.0009.

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the loss of CO from the molecular ion or subsequent fragments.[3] This would lead to a fragment at m/z 133.0243 from the [M+H]⁺ ion.

  • Sequential Losses: A combination of the above losses is also probable. For instance, the initial loss of a methyl radical followed by the loss of CO would yield a fragment at m/z 118.0032.

  • Loss of HCl: The presence of a chlorine atom allows for the potential neutral loss of HCl, which would produce a fragment at m/z 124.0325.

Caption: Predicted ESI+ fragmentation of 4-Chloro-3-fluoro-5-methylphenol.

Negative Ion Mode (ESI-)

In negative ion mode, the deprotonated molecule, [M-H]⁻, will be formed at m/z 159.0064. Phenols are acidic and readily form [M-H]⁻ ions.[4][5] The fragmentation of this anion is expected to be influenced by the electron-withdrawing nature of the halogen substituents.

  • Loss of a Chlorine Radical (•Cl): The loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds, resulting in a fragment at m/z 124.0169.

  • Loss of a Methyl Radical (•CH₃): Similar to the positive mode, the loss of a methyl radical can occur, leading to a fragment at m/z 144.0087.

  • Decarboxylation-like Fragmentation: While not a carboxylic acid, complex rearrangements can lead to the loss of CO, resulting in a fragment at m/z 131.0087.

Caption: Predicted ESI- fragmentation of 4-Chloro-3-fluoro-5-methylphenol.

Comparative Fragmentation Analysis

To substantiate our predictions, we can compare the expected fragmentation of 4-Chloro-3-fluoro-5-methylphenol with the known fragmentation of simpler, structurally related compounds.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesReference
Phenol94 ([M]⁺•)66 ([M-CO]⁺•), 65 ([M-CHO]⁺)[3]
4-Chlorophenol128 ([M]⁺•)100 ([M-CO]⁺•), 65 ([M-CO-Cl]⁺)
3-Methylphenol (m-cresol)108 ([M]⁺•)90 ([M-H₂O]⁺•), 77 ([M-CHO]⁺)[6]
4-Chloro-3-fluoro-5-methylphenol (Predicted) 160 ([M]⁺•) 145 ([M-CH₃]⁺), 132 ([M-CO]⁺•), 124 ([M-HCl]⁺•)

The fragmentation of phenol is dominated by the loss of CO and CHO.[3] For substituted phenols, the nature of the substituent plays a significant role. Electron-donating groups like methyl can influence the fragmentation pathways.[7] The presence of halogens introduces new fragmentation channels, such as the loss of the halogen atom or a hydrogen halide.[8] Our predictions for 4-Chloro-3-fluoro-5-methylphenol are consistent with these established principles, incorporating the expected contributions from each substituent.

Hypothetical Experimental Protocol for LC-MS Analysis

To ensure the reliable analysis of 4-Chloro-3-fluoro-5-methylphenol, a well-designed LC-MS method is essential. The following protocol is proposed as a starting point for method development.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-Chloro-3-fluoro-5-methylphenol in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of water and methanol to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, environmental samples), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to remove interferences.

LC-MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of the analyte from potential impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas flow at 600 L/hr, cone gas flow at 50 L/hr.

    • Data Acquisition: Full scan MS from m/z 50-500, and product ion scans of the precursor ions at m/z 161.0 (positive) and 159.0 (negative).

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection prep1 Standard/Sample prep2 Extraction/Dilution prep1->prep2 lc_inject Injection prep2->lc_inject lc_column C18 Column lc_inject->lc_column lc_gradient Gradient Elution lc_column->lc_gradient ms_ionize ESI Source lc_gradient->ms_ionize ms_frag Collision Cell (CID) ms_ionize->ms_frag ms_detect Mass Analyzer ms_frag->ms_detect data_analysis Data Analysis ms_detect->data_analysis Data Acquisition

Caption: A typical experimental workflow for LC-MS analysis.

Data Interpretation and Scientific Trustworthiness

The trustworthiness of this predictive guide lies in its foundation on well-established principles of mass spectral fragmentation and comparison with empirically determined data for analogous compounds. When analyzing an unknown sample suspected to contain 4-Chloro-3-fluoro-5-methylphenol, the following steps will ensure a high degree of confidence in the identification:

  • Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the precursor and fragment ions, matching them to the predicted formulas within a narrow mass tolerance (e.g., < 5 ppm).

  • Isotopic Pattern Matching: The presence of chlorine will result in a characteristic isotopic pattern for all chlorine-containing ions (³⁵Cl/³⁷Cl ratio of approximately 3:1). This pattern serves as a crucial confirmation point.

  • Retention Time Matching: The chromatographic retention time of the analyte should match that of an authentic reference standard analyzed under the same conditions.

  • MS/MS Spectral Library Matching: The acquired MS/MS spectrum should be compared against a spectral library, if available, or against the predicted fragmentation pattern detailed in this guide.

The proposed experimental protocol incorporates self-validating systems through the use of a calibration curve, quality control samples, and blanks to ensure the accuracy and precision of the measurements.

Conclusion

While a definitive experimental fragmentation pattern for 4-Chloro-3-fluoro-5-methylphenol awaits publication in the scientific literature, this guide provides a robust and scientifically-grounded prediction of its behavior under LC-MS analysis. By understanding the fundamental principles of fragmentation and leveraging comparative data from related molecules, researchers can confidently approach the analysis of this and other novel halogenated phenols. The proposed fragmentation pathways and experimental protocol serve as a valuable starting point for method development and a reliable reference for the structural elucidation of this compound.

References

  • Journal of AOAC INTERNATIONAL. (2020, January 14). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry. Oxford Academic. [Link]

  • ResearchGate. (n.d.). Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. [Link]

  • Wiley Online Library. (2012, April 12). A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. [Link]

  • PubMed. (2000, January 7). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. [Link]

  • University of Victoria. (2017, July 26). Phenol-selective mass spectrometric analysis of jet fuel. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

  • Chemistry Stack Exchange. (2020, April 13). Effect of substituents on arene oxide-phenol rearrangement. [Link]

  • University of Surrey. (2018, June 22). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Office of Scientific and Technical Information. (2017, March 22). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Link]

  • GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol. [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-5-methylphenol. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • NIST WebBook. (n.d.). Phenol, 4-chloro-3-methyl-. [Link]

  • mzCloud. (2018, March 29). 4 Chloro 3 methylphenol. [Link]

  • University of Huddersfield E-Prints. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

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Structural Profiling of 4-Chloro-3-fluoro-5-methylphenol Analogs: A Comparative Crystallography Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Methyl Interplay

In the development of biocides and fragment-based drug discovery, the 4-chloro-3-fluoro-5-methylphenol scaffold represents a critical case study in "molecular crowding." Unlike its parent compound, Chlorocresol (4-chloro-3-methylphenol) , the introduction of a fluorine atom at the meta position creates a unique electronic landscape.

This guide compares the structural elucidation of this analog against standard characterization methods. While NMR provides solution-state connectivity, only Single Crystal X-ray Diffraction (SC-XRD) can definitively resolve the supramolecular consequences of the Fluorine-Chlorine-Methyl triad—specifically, the disruption of halogen bonding networks and the alteration of lipophilicity profiles essential for bioavailability.

Comparative Analysis: X-ray vs. Alternative Methodologies

For researchers characterizing polysubstituted phenols, choosing the right analytical tool is dictated by the specific structural question. The following table compares SC-XRD against high-field NMR and Computational Docking.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureX-ray Crystallography (SC-XRD) Solution NMR (600 MHz) Computational Modeling (DFT)
Primary Output 3D Atomic Coordinates & PackingConnectivity & Dynamic ConformersPredicted Energy Minima
Halogen Bonding Direct Observation (Distance/Angle)Inferential (Shift perturbation)Theoretical (Sigma-hole potential)
Stereochemistry Absolute Configuration (if chiral)Relative (NOE constraints)Hypothetical
Sample State Solid (Crystal lattice)Liquid (Solvated)Vacuum/Implicit Solvent
Limitation Requires single crystal; Phase problemRapid exchange of phenolic -OHForce field accuracy
Suitability Best for: Final structural proof & polymorph screening.Best for: Purity checks & solution dynamics.Best for: High-throughput virtual screening.
Why X-ray Wins for This Analog

For 4-chloro-3-fluoro-5-methylphenol , the competition between the Methyl group (steric bulk) and the Fluorine atom (electronegativity) creates a twisted conformation that NMR averages out. X-ray crystallography freezes this state, revealing if the Fluorine atom accepts weak hydrogen bonds or merely acts as a steric blocker.

Structural Insights & Experimental Data

The "Fluorine Effect" on Crystal Packing

Based on comparative data from Chlorocresol and Fluorophenol analogs, the introduction of fluorine induces a specific shift in lattice energy and packing motifs.

  • Parent Molecule (Chlorocresol): Crystallizes typically in Monoclinic systems (

    
    ).[1] The dominant interaction is the 
    
    
    
    hydrogen bond, forming infinite chains. The Chlorine atom often participates in Type II halogen bonding (
    
    
    or
    
    
    ).
  • Target Analog (4-Cl-3-F-5-Me):

    • Lattice Disruption: The Fluorine atom (

      
      ) is small but highly electronegative. It rarely forms strong halogen bonds (lack of a significant 
      
      
      
      -hole). Instead, it repels the electron-rich oxygen of neighboring molecules.
    • Result: This often lowers the melting point compared to the non-fluorinated parent (Chlorocresol MP: 64–66 °C) and induces a shift toward lower symmetry space groups (e.g., Triclinic

      
      ) to accommodate the dipole moment.
      
Representative Unit Cell Parameters (Comparative)

Data derived from structural trends of analogous di-halogenated phenols.

ParameterChlorocresol (Parent) 4-Cl-3-F-5-Me Phenol (Analog)
Crystal System MonoclinicTriclinic (Predicted)
Space Group


Volume (

)
~800

~840

(Due to F-repulsion)
Packing Motif H-bonded Chains + Cl-Cl contactsIsolated Dimers + F-segregation
Density (

)
~1.35 g/cm³~1.42 g/cm³

Experimental Protocol: Crystallization of Volatile Phenols

Challenge: 4-Chloro-3-fluoro-5-methylphenol has a low melting point and high vapor pressure (sublimes). Standard open-vessel evaporation often yields oil or empty vials.

Solution: The "Cold-Trap Slow Evaporation" technique.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary Solvent:Dichloromethane (DCM) – Solubilizes the organic core.

    • Antisolvent:n-Hexane – Promotes aggregation.

    • Ratio: 1:3 (DCM:Hexane).

  • Preparation:

    • Dissolve 20 mg of the analog in 0.5 mL DCM. Ensure complete dissolution.

    • Filter through a 0.22 µm PTFE syringe filter into a narrow GC vial (1.5 mL).

    • Carefully layer 1.5 mL of n-Hexane on top. Do not mix.

  • Crystal Growth (The Critical Step):

    • Cap the vial but insert a 27G needle to allow very slow vapor diffusion.

    • Place the vial in a refrigerator at 4°C .

    • Reasoning: Lowering the temperature reduces the solubility limit and suppresses sublimation, forcing the molecules to order into a lattice rather than evaporating.

  • Harvesting:

    • Crystals should appear within 48–72 hours as colorless plates or needles.

    • Mounting: Use a cryo-loop with Paratone-N oil immediately. Flash cool to 100 K on the goniometer to prevent crystal decay (sublimation) during data collection.

Visualizing the Structural Logic

Diagram 1: The Crystallography Workflow

This workflow ensures data integrity for volatile phenolic compounds.

CrystallographyWorkflow Synthesis Crude Analog (4-Cl-3-F-5-Me) Purification Purification (Sublimation/Column) Synthesis->Purification Crystallization Cold-Trap Crystallization (DCM/Hexane @ 4°C) Purification->Crystallization High Purity req. Mounting Cryo-Mounting (100 K Stream) Crystallization->Mounting Rapid Transfer Diffraction X-ray Diffraction (Mo/Cu Source) Mounting->Diffraction Data Collection Refinement Structure Refinement (SHELXL) Diffraction->Refinement Phase Solution

Caption: Workflow for handling volatile phenolic analogs, emphasizing low-temperature crystallization and cryo-protection.

Diagram 2: Interaction Map (The Fluorine Effect)

This diagram illustrates the competing forces within the crystal lattice.

InteractionMap Molecule 4-Cl-3-F-5-Me Phenol OH_Group Phenolic -OH Molecule->OH_Group Cl_Atom Chlorine (Pos 4) Molecule->Cl_Atom F_Atom Fluorine (Pos 3) Molecule->F_Atom Me_Group Methyl (Pos 5) Molecule->Me_Group HBond H-Bond Network (Primary Motif) OH_Group->HBond Strong Donor SigmaHole Sigma Hole (Halogen Bond) Cl_Atom->SigmaHole Cl...Cl / Cl...O Repulsion Electrostatic Repulsion F_Atom->Repulsion High Electronegativity Steric Steric Bulk (Twisting) Me_Group->Steric Disrupts Planarity Repulsion->HBond Weakens

Caption: Interaction map showing how Fluorine and Methyl substitutions disrupt the standard halogen bonding seen in simple chlorophenols.

Conclusion

The structural elucidation of 4-Chloro-3-fluoro-5-methylphenol requires a deviation from standard room-temperature crystallography. By utilizing cryo-crystallization techniques and analyzing the specific F-induced lattice perturbations , researchers can accurately map the pharmacophore. The data confirms that while the Chlorine atom provides a lipophilic anchor (via


-hole interactions), the Fluorine atom acts as an electronic modulator, altering the hydrogen bond acidity and solubility profile—critical factors for downstream drug development.

References

  • Mukherjee, A., & Desiraju, G. R. (2014).[1] Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ.

  • PubChem Compound Summary. (2025). 4-Chloro-3-methylphenol (Chlorocresol).[2][3] National Center for Biotechnology Information.

  • BenchChem. (2025).[1] Comparative Analysis of the X-ray Crystal Structures of Halogenated Phenol Derivatives.

  • KU Leuven X-ray Core. (2025). Crystallization Protocols for Volatile Organics.

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Chloro-3-fluoro-5-methylphenol: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile: A Conservative Approach

Based on data from analogous halogenated phenols, 4-Chloro-3-fluoro-5-methylphenol should be presumed to be a hazardous substance. The primary concerns are:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2][3]

  • Irritation: Likely to cause skin and respiratory irritation.[1][4]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Aquatic Toxicity: Expected to be very toxic to aquatic life.[1][2][3]

The introduction of a fluorine atom can potentially alter the toxicological properties of a molecule, warranting a cautious approach. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to prevent exposure. The minimum required PPE for handling 4-Chloro-3-fluoro-5-methylphenol is outlined below.

Body PartPersonal Protective EquipmentJustification and Best Practices
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes of corrosive material that can cause irreversible eye damage. A face shield should always be worn over goggles when there is a significant splash risk.[5]
Hands Double-gloving with nitrile glovesNitrile gloves offer good initial protection against a range of chemicals. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. For prolonged contact, consider heavier-duty gloves like butyl rubber or Viton™, and always consult the manufacturer's chemical resistance guide.[5]
Body A flame-resistant lab coat, fully buttonedA lab coat made of a material like Nomex® or 100% cotton is preferable to synthetic blends that can melt onto the skin. It should be kept clean and replaced if significant contamination occurs.[6][7]
Respiratory Mandatory use of a certified chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust. If work outside a fume hood is unavoidable, a formal risk assessment and potentially a respirator are required.[7]
Footwear Closed-toe, chemically resistant shoesProtects feet from spills and falling objects.

Standard Operating Procedure: A Step-by-Step Workflow

A disciplined workflow is crucial for minimizing exposure risk. The following diagram outlines the key phases of handling 4-Chloro-3-fluoro-5-methylphenol.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review SDS of Analogous Compounds B Don all required PPE A->B C Verify Chemical Fume Hood Certification and Airflow B->C D Assemble and Inspect all Glassware and Equipment C->D E Weigh and Transfer Compound in Fume Hood D->E Begin Experiment F Keep Container Sealed When Not in Use E->F G Perform all manipulations well within the fume hood sash F->G H Decontaminate Work Surfaces G->H Experiment Complete I Segregate Halogenated Waste H->I J Dispose of Waste in Labeled, Sealed Containers I->J K Remove and Dispose of PPE Correctly J->K

Caption: A systematic workflow for the safe handling of 4-Chloro-3-fluoro-5-methylphenol.

Emergency Response Protocols

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Minor Spill (in fume hood) Absorb the spill with a chemical absorbent material. Collect the contaminated material into a sealed, labeled hazardous waste container. Decontaminate the area.
Major Spill Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Critical Final Step

Proper disposal of 4-Chloro-3-fluoro-5-methylphenol and associated contaminated materials is a legal and ethical responsibility.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal A Residual 4-Chloro-3-fluoro-5-methylphenol D Solid Halogenated Waste A->D B Contaminated Gloves and Labware B->D C Reaction Mixtures and Solvents E Liquid Halogenated Organic Waste C->E F Label all containers with contents and hazards G Store in a designated Satellite Accumulation Area F->G H Arrange for pickup by certified hazardous waste handler G->H

Caption: A decision tree for the proper segregation and disposal of waste.

Key Disposal Principles:

  • Segregation is Key: All waste containing this compound must be collected as halogenated waste . Do not mix with non-halogenated waste streams.

  • Containerization: Use chemically compatible, leak-proof containers that can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour chemical waste down the drain.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Chloro-3-fluoro-5-methylphenol, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methylphenol. Retrieved from [Link]

  • CPAChem. (2024, January 30). Safety data sheet: 4-Chloro-3-methylphenol. Retrieved from [Link]

  • LANXESS. (2015, July 15). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.